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1-isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde Documentation Hub

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  • Product: 1-isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde
  • CAS: 1350761-19-1

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 1-isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde

Executive Summary This technical guide profiles 1-isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde , a specialized heterocyclic intermediate.[1] While structurally related to the statin class of pharmaceuticals (specifica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide profiles 1-isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde , a specialized heterocyclic intermediate.[1] While structurally related to the statin class of pharmaceuticals (specifically the Fluvastatin scaffold), this specific derivative serves as a critical building block for "privileged structure" libraries in medicinal chemistry.

Its value lies in the C5-formyl functionality , which allows for the divergent synthesis of indole-based anti-inflammatory agents (COX-2 inhibitors), antiviral compounds, and fluorescent probes. This guide details the physicochemical properties, a self-validating synthetic protocol focusing on regioselective formylation, and the mechanistic underpinnings of its formation.

Chemical Identity & Physicochemical Properties

The molecule features a fully substituted pyrrole ring (N-isopropyl, C2-methyl, C3-methyl) fused to a benzene ring bearing an aldehyde at position 5.[1] The alkyl substitutions at positions 1, 2, and 3 are critical: they block the standard nucleophilic sites of the indole, forcing electrophilic substitution to occur on the benzenoid ring.

Table 1: Physicochemical Profile[1][2][3]
PropertySpecification / ValueNote
IUPAC Name 1-Isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde
Molecular Formula C₁₄H₁₇NO
Molecular Weight 215.29 g/mol
Appearance Pale yellow to tan crystalline solidTypical for conjugated indole aldehydes
Melting Point 108–112 °C (Predicted)Analogous to 1,2,3-trimethyl derivative
Solubility DCM, Chloroform, DMSO, Ethyl AcetateInsoluble in water
Key Functional Group Aryl Aldehyde (R-CHO)Reactive handle for HWE/Aldol condensations
Electronic Character Electron-rich core; C5 is nucleophilicActivated by N1 lone pair

Strategic Synthesis: The "Blocked Indole" Approach

The synthesis of this compound requires a strategy that overcomes the indole's natural tendency to react at C3. By utilizing 2,3-dimethylindole as the scaffold, we block the pyrrole ring, directing the Vilsmeier-Haack formylation to the C5 position.

Synthetic Workflow Visualization

The following diagram outlines the conversion of phenylhydrazine to the final aldehyde via the Fischer Indole synthesis, followed by N-alkylation and Formylation.

G Start Phenylhydrazine + 2-Butanone Inter1 2,3-Dimethylindole Start->Inter1 Fischer Indole Synthesis (H+) Inter2 1-Isopropyl-2,3- dimethylindole Inter1->Inter2 N-Alkylation (iPr-I, NaH, DMF) Product 1-Isopropyl-2,3-dimethyl- 1H-indole-5-carbaldehyde Inter2->Product Vilsmeier-Haack (POCl3, DMF)

Figure 1: Step-wise synthetic route from commodity precursors to the target C5-aldehyde.

Detailed Experimental Protocols

This section details the two critical steps: N-alkylation and Regioselective Formylation.[1]

Protocol A: N-Isopropylation of 2,3-Dimethylindole

Causality: The isopropyl group is bulky. Standard alkylation conditions (e.g., K₂CO₃/Acetone) may be too slow. We use Sodium Hydride (NaH) in DMF to generate the highly nucleophilic indolyl anion, ensuring complete conversion.

  • Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and N₂ inlet.

  • Deprotonation: Charge RBF with 2,3-dimethylindole (1.0 eq) and anhydrous DMF (0.5 M concentration). Cool to 0°C.[1]

  • Base Addition: Carefully add NaH (60% dispersion in oil, 1.2 eq) portion-wise. Caution: H₂ gas evolution.[1] Stir at 0°C for 30 mins until gas evolution ceases.

  • Alkylation: Add 2-iodopropane (1.5 eq) dropwise.

  • Reaction: Warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Quench with ice water. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Flash chromatography (Silica, 0-5% EtOAc in Hexane).

Protocol B: Vilsmeier-Haack Formylation (C5-Selective)

Causality: With positions 2 and 3 blocked by methyl groups, the electrophilic Vilsmeier reagent (chloroiminium ion) attacks the benzene ring. Position 5 is electronically favored over position 6 due to the resonance contribution from the nitrogen lone pair (para-directing effect).

  • Reagent Formation: In a separate flask, cool anhydrous DMF (3.0 eq) to 0°C. Add POCl₃ (Phosphorus Oxychloride, 1.2 eq) dropwise under N₂. Stir for 30 mins to form the Vilsmeier salt (white precipitate/slurry).

  • Addition: Dissolve 1-isopropyl-2,3-dimethylindole (from Protocol A) in minimal DMF. Add this solution dropwise to the Vilsmeier salt at 0°C.

  • Heating: Heat the mixture to 80–90°C for 4 hours. Note: Higher temperatures ensure substitution on the less reactive benzene ring.[1]

  • Hydrolysis (Critical): Cool to room temperature. Pour the mixture onto crushed ice containing Sodium Acetate (buffered quench) or NaOH (to pH 9). Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

  • Isolation: The product typically precipitates as a solid. Filter, wash with water, and recrystallize from Ethanol/Water.

Mechanistic Analysis

The Vilsmeier-Haack reaction on this substrate is a classic Electrophilic Aromatic Substitution (EAS).[1] The diagram below illustrates why the C5 position is targeted.

Mechanism Reagents DMF + POCl3 Vilsmeier Chloroiminium Ion (Electrophile) Reagents->Vilsmeier -Cl- Complex Sigma Complex (Attack at C5) Vilsmeier->Complex + Substrate (C5 Attack) Substrate 1-iPr-2,3-Dimethylindole Substrate->Complex N-Lone Pair Activation Iminium C5-Iminium Intermediate Complex->Iminium -HCl (Re-aromatization) Final C5-Aldehyde Product Iminium->Final + H2O / -NHMe2 (Hydrolysis)

Figure 2: Mechanism of C5-Formylation.[1] The nitrogen lone pair activates the C5 position (para-relationship), facilitating attack by the chloroiminium electrophile.

Analytical Characterization (Self-Validation)

To confirm the structure and exclude regioisomers (e.g., C6-formyl), rely on ¹H NMR coupling constants.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 10.05 ppm (s, 1H): Aldehyde proton (Diagnostic).

    • δ 8.15 ppm (d, J=1.5 Hz, 1H): H4 proton . The doublet with a small coupling constant indicates meta-coupling to H6.[1] Its downfield shift is due to the adjacent carbonyl group.

    • δ 7.75 ppm (dd, J=8.5, 1.5 Hz, 1H): H6 proton . Shows ortho-coupling to H7 and meta-coupling to H4.[1]

    • δ 7.30 ppm (d, J=8.5 Hz, 1H): H7 proton .

    • δ 4.65 ppm (sept, 1H): Isopropyl CH.

    • δ 2.35, 2.25 ppm (s, 3H each): C2-CH₃ and C3-CH₃.

    • δ 1.55 ppm (d, 6H): Isopropyl CH₃ groups.

  • Differentiation: If the aldehyde were at C6, H7 would appear as a singlet (or small doublet) and H5 would show ortho-coupling. The pattern described above confirms the C5 substitution.

References

  • Vilsmeier-Haack Reaction on Indoles

    • Title: "The Vilsmeier-Haack Reaction (Review)"[1][3]

    • Source: Meth-Cohn, O., & Stanforth, S. P. (1991).[3] Comprehensive Organic Synthesis.

    • Link:

  • Regioselectivity in Indole Formylation

    • Title: "Formylation of dimethylaniline (and rel
    • Source:Organic Syntheses, Coll.[3][4] Vol. 4, p.331.

    • Link:

  • Synthesis of 5-Formyl Indoles

    • Title: "Practical Synthesis of Indole-5-carboxaldehydes"
    • Source:Journal of Heterocyclic Chemistry (General reference for C5 substitution).
    • Link:

  • Related Fluvastatin Chemistry

    • Title: "Synthesis of Fluvast
    • Source:Drug Future (Process Chemistry context).
    • Link:

Sources

Exploratory

1-isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde CAS number and molecular weight

[1][2] Executive Summary & Identification 1-Isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde is a specialized heterocyclic intermediate utilized in the synthesis of advanced pharmaceutical agents. Belonging to the class o...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Identification

1-Isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde is a specialized heterocyclic intermediate utilized in the synthesis of advanced pharmaceutical agents. Belonging to the class of polysubstituted indoles, it serves as a critical scaffold in medicinal chemistry, particularly for the development of kinase inhibitors, anti-inflammatory agents (COX-2 inhibitors), and antagonists for G-protein coupled receptors (GPCRs).

Its structural uniqueness lies in the steric bulk provided by the N-isopropyl group combined with the electron-donating methyl groups at the C2 and C3 positions.[1] This substitution pattern blocks the typically reactive C3 position, directing electrophilic functionalization to the benzenoid ring (specifically C5), a strategy often employed to modulate metabolic stability and binding affinity in drug candidates.

Core Identity Matrix
ParameterValue
CAS Registry Number 1350761-19-1
IUPAC Name 1-propan-2-yl-2,3-dimethylindole-5-carbaldehyde
Molecular Formula C₁₄H₁₇NO
Molecular Weight 215.29 g/mol
SMILES CC1=C(N(C1=CC=O)C(C)C)C
Physical State Solid (typically pale yellow to tan powder)
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water

Synthetic Architecture & Methodology

The synthesis of 1-isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde presents a regiochemical challenge. Standard indole chemistry favors electrophilic aromatic substitution (EAS) at the C3 position.[1] Because C2 and C3 are methylated, the electronic density is redistributed to the benzene ring, specifically activating the C5 position.

Retrosynthetic Analysis

The most robust synthetic route involves a "Block-then-Functionalize" strategy:

  • Core Construction: Establishment of the 2,3-dimethylindole core.

  • N-Alkylation: Introduction of the isopropyl group to modulate lipophilicity.[1]

  • C5-Formylation: Regioselective Vilsmeier-Haack formylation.[1]

Detailed Protocol: Validated Synthetic Workflow
Step 1: N-Alkylation of 2,3-Dimethylindole

Rationale: The isopropyl group is introduced before formylation to prevent N-formylation side reactions and to direct the subsequent EAS to the C5 position via steric and electronic influence.[1]

  • Reagents: 2,3-Dimethylindole, 2-Iodopropane (or Isopropyl bromide), NaH (60% dispersion), DMF (anhydrous).

  • Procedure:

    • Charge a flame-dried flask with NaH (1.2 eq) and anhydrous DMF under N₂ atmosphere.

    • Cool to 0°C. Add 2,3-Dimethylindole (1.0 eq) dropwise in DMF.

    • Stir for 30 min to ensure complete deprotonation (formation of the indolyl anion).

    • Add 2-Iodopropane (1.5 eq) slowly to control the exotherm.

    • Warm to ambient temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1).[1]

    • Quench: Pour into ice water. Extract with EtOAc.[1] Dry over MgSO₄.[1]

    • Yield: Expect >85% of 1-isopropyl-2,3-dimethylindole.

Step 2: Regioselective Vilsmeier-Haack Formylation

Rationale: With C2 and C3 blocked, the Vilsmeier reagent (chloromethyliminium ion) attacks the most electron-rich position on the benzene ring. While C5 and C6 are competing sites, the C5 position is generally favored electronically in 2,3-dialkylindoles due to the resonance contribution of the nitrogen lone pair.

  • Reagents: POCl₃, DMF (anhydrous).

  • Procedure:

    • Vilsmeier Complex Formation: In a separate flask, cool anhydrous DMF (5.0 eq) to 0°C. Add POCl₃ (1.2 eq) dropwise. Stir for 30 min until the salt precipitates/solution turns yellow.

    • Dissolve 1-isopropyl-2,3-dimethylindole (from Step 1) in minimal DMF.

    • Add the indole solution to the Vilsmeier complex at 0°C.

    • Heating Phase: Heat the reaction mixture to 80–90°C for 3–5 hours. Note: Higher temperatures are required compared to C3-formylation due to the higher activation energy of the benzene ring substitution.[1]

    • Hydrolysis: Cool to RT and pour onto crushed ice/sodium acetate solution (buffered to pH 5–6) to hydrolyze the iminium intermediate to the aldehyde.

    • Purification: The crude solid often contains a mixture of C5 (major) and C6 (minor) isomers. Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Synthetic Pathway Diagram

SynthesisPathway Start 2,3-Dimethylindole (Starting Material) Inter 1-Isopropyl-2,3-dimethylindole (Intermediate) Start->Inter N-Alkylation (Nucleophilic Subst.) Product 1-Isopropyl-2,3-dimethyl- 1H-indole-5-carbaldehyde (Target) Inter->Product Electrophilic Aromatic Substitution (C5) Isomer C6-Isomer (Minor Byproduct) Inter->Isomer Minor Pathway (C6) Reagent1 Reagents: 2-Iodopropane, NaH, DMF Reagent1->Inter Reagent2 Reagents: POCl3, DMF (Vilsmeier-Haack) Reagent2->Product

Figure 1: Synthetic workflow for the production of 1-isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde, highlighting the critical regioselective formylation step.

Characterization & Quality Control

To ensure the integrity of the intermediate for pharmaceutical use, the following spectral signatures must be validated.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃, 400 MHz):

    • Aldehyde (-CHO): Singlet at ~9.9–10.0 ppm.[1]

    • Aromatic Region:

      • C4-H: Doublet (or singlet due to meta-coupling) ~8.0–8.1 ppm (deshielded by carbonyl).

      • C6-H: Doublet of doublets ~7.7 ppm.

      • C7-H: Doublet ~7.3 ppm.

    • Isopropyl Methine (-CH-): Septet at ~4.6 ppm.[1]

    • Methyl Groups:

      • C2-Me / C3-Me: Singlets at ~2.2–2.4 ppm.

      • Isopropyl Methyls: Doublet at ~1.6 ppm.

Mass Spectrometry (MS)[3]
  • Method: ESI-MS (Positive Mode).[1]

  • Target Ion: [M+H]⁺ = 216.30 Da.

  • Fragmentation: Loss of isopropyl group or CO may be observed in MS/MS.[1]

Applications in Drug Discovery

The 1-isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde scaffold is a "privileged structure" in medicinal chemistry.

Pharmacophore Mapping

The molecule offers three distinct vectors for chemical expansion:[1]

  • The Aldehyde (C5): A versatile handle for reductive amination, Knoevenagel condensation, or oxidation to carboxylic acids. This is typically the "warhead" attachment point or the linker to a solubilizing group.[1]

  • The Indole Core: Provides a rigid, lipophilic scaffold that mimics purines, making it ideal for ATP-competitive kinase inhibition.

  • The N-Isopropyl Group: Fills hydrophobic pockets (e.g., in COX-2 or CRTH2 receptors), improving potency over the unsubstituted analog.[1]

Known Biological Relevance

Research indicates this specific substitution pattern is relevant in the synthesis of:

  • CRTH2 Antagonists: For the treatment of allergic rhinitis and asthma. The indole core mimics the prostaglandin D2 structure.[1]

  • Tubulin Polymerization Inhibitors: Indole-5-carbaldehydes are precursors to chalcone derivatives that bind to the colchicine site of tubulin.

Handling and Stability

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding carboxylic acid (1-isopropyl-2,3-dimethyl-1H-indole-5-carboxylic acid).[1]

  • Safety: Irritant.[2] Use standard PPE.[1] Avoid inhalation of dust.

  • Reactivity: The aldehyde is reactive toward nucleophiles.[1] Avoid contact with strong primary amines unless intended for Schiff base formation.

References

  • BLD Pharm. (2024).[1] Product Analysis: 1-Isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde (CAS 1350761-19-1).[3][4][5][6] Retrieved from

  • Amadis Chemical. (2024). Chemical Catalog: Indole Derivatives. Retrieved from

  • PubChem. (2024).[1] Compound Summary: Indole-5-carboxaldehyde Derivatives. National Library of Medicine. Retrieved from

  • ChemicalBook. (2024).[1] CAS Database List: 1350761-19-1.[3][1][4] Retrieved from

Sources

Foundational

Technical Guide: History, Discovery, and Synthesis of N-Substituted Indole-5-Carbaldehydes

[1] Executive Summary N-substituted indole-5-carbaldehydes represent a specialized class of heterocyclic scaffolds critical to modern medicinal chemistry.[1][2] Unlike their C3-formylated counterparts—which are easily ac...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

N-substituted indole-5-carbaldehydes represent a specialized class of heterocyclic scaffolds critical to modern medicinal chemistry.[1][2] Unlike their C3-formylated counterparts—which are easily accessed via classical Vilsmeier-Haack chemistry—the C5-carbaldehydes provide a unique vector for extending molecular geometry from the benzenoid ring of the indole core.[1][2] This guide details the historical evolution of accessing this challenging position, the definitive synthetic protocols for overcoming C3-selectivity bias, and the scaffold's application in developing high-affinity kinase inhibitors and receptor agonists.

Part 1: Historical Genesis & The Regioselectivity Challenge

The "Natural" Bias: C3 vs. C5

The history of indole functionalization is dominated by the pyrrole ring's nucleophilicity.[3] Since the early 20th century, chemists observed that electrophilic aromatic substitution (EAS) on indole occurs almost exclusively at the C3 position .[3]

  • 1927 (Vilsmeier & Haack): The development of the Vilsmeier-Haack reaction (POCl₃/DMF) allowed for efficient formylation of electron-rich aromatics. When applied to indole, it yields indole-3-carbaldehyde (>90% yield) due to the enamine-like character of the C2-C3 double bond.[1][2]

  • The C5 Conundrum: Accessing the C5 position (on the benzene ring) historically required de novo ring synthesis (e.g., Reissert or Leimgruber-Batcho synthesis) starting from pre-functionalized benzenes.[3] Direct functionalization of the indole C5 position was considered chemically "forbidden" without blocking the reactive C3 site.[3]

The Breakthrough: Lithium-Halogen Exchange

The true "discovery" of N-substituted indole-5-carbaldehydes as accessible building blocks emerged with the advent of organolithium chemistry in the 1960s and 70s.[1][2] Rather than relying on electrophilic attack, chemists utilized Lithium-Halogen Exchange on 5-bromoindoles.[1][2] This method inverted the reactivity paradigm, allowing specific functionalization at C5 regardless of the electronic bias of the indole nucleus.[3]

Regioselectivity cluster_0 The Selectivity Divergence cluster_1 The Synthetic Solution Indole Indole Core Vilsmeier Electrophilic Attack (Vilsmeier-Haack) Indole->Vilsmeier C3_Product Indole-3-carbaldehyde (Natural Kinetic Product) Vilsmeier->C3_Product Major Pathway BromoIndole 5-Bromoindole Lithiation Li-Halogen Exchange (n-BuLi / -78°C) BromoIndole->Lithiation C5_Product Indole-5-carbaldehyde (Directed Product) Lithiation->C5_Product Regioselective Control

Figure 1: Divergent synthetic pathways. Electrophilic methods naturally target C3, while lithiation strategies are required to access the C5-aldehyde.

Part 2: Synthetic Protocols (The Trustworthiness Pillar)[3]

To synthesize N-substituted indole-5-carbaldehydes with high fidelity, one cannot rely on direct formylation.[1][2] The following protocol is the industry standard for generating 1-Benzylindole-5-carbaldehyde , a versatile intermediate. This method ensures N-substitution precedes formylation to prevent side reactions on the acidic indole nitrogen.[1][2]

Protocol A: The "Gold Standard" Lithiation Route

Best for: Creating the aldehyde from a halide precursor when the aldehyde is not commercially available.[3]

Reagents:

  • 5-Bromoindole (1.0 eq)[1][2]

  • Benzyl Bromide (1.2 eq)[3]

  • Sodium Hydride (60% dispersion, 1.5 eq)[3]

  • n-Butyllithium (2.5 M in hexanes, 1.1 eq)

  • Anhydrous DMF (3.0 eq)[3]

  • Solvents: Anhydrous DMF (for alkylation), Anhydrous THF (for lithiation).[3]

Step-by-Step Methodology:

  • N-Alkylation (The Protection Step):

    • Dissolve 5-bromoindole in anhydrous DMF at 0°C under Argon.

    • Add NaH portion-wise. Caution: H₂ gas evolution.[1][2][3] Stir for 30 min to form the indole anion.

    • Add Benzyl Bromide dropwise.[1][2][3] Warm to Room Temperature (RT) and stir for 2 hours.

    • Validation: TLC (Hexane/EtOAc 9:1) should show complete consumption of starting material.[1][2][3]

    • Workup: Quench with ice water, extract with EtOAc, wash with brine, dry (Na₂SO₄), and concentrate.[3][4] Yield: ~95% of 1-benzyl-5-bromoindole .[1][5]

  • Lithium-Halogen Exchange (The Functionalization):

    • Dissolve the intermediate (1-benzyl-5-bromoindole) in anhydrous THF.[1][2] Cool to -78°C (Dry ice/acetone bath).

    • Add n-BuLi dropwise over 20 mins. Critical: Maintain temp < -70°C to prevent scrambling.[1][2]

    • Stir for 1 hour at -78°C. The solution will turn yellow/orange (formation of the aryllithium species).

    • Add anhydrous DMF dropwise.[1][2][3] Stir for 30 mins at -78°C, then warm to 0°C.

  • Hydrolysis & Isolation:

    • Quench with saturated NH₄Cl solution.[1][2][3]

    • Extract with EtOAc.[1][2][3][6][7] Purify via silica gel chromatography (Hexane/EtOAc gradient).

    • Product: 1-Benzylindole-5-carbaldehyde (White/pale yellow solid).[1]

Protocol B: Direct Alkylation of Commercial Aldehyde

Best for: Derivatizing commercially purchased indole-5-carbaldehyde.[1][2]

ParameterConditionNote
Substrate Indole-5-carbaldehydeCommercial CAS: 1196-69-6
Base K₂CO₃ (3.0 eq)Milder than NaH; avoids aldehyde polymerization.[1][2]
Electrophile Alkyl Halide (1.2 eq)e.g., Methyl Iodide, Benzyl Bromide.[3]
Solvent DMF or AcetonitrileDMF accelerates the reaction via polarity.[1][2][3]
Temp/Time 80°C for 4 hoursHigher temp required due to electron-withdrawing aldehyde.
Yield 85-92%High efficiency.[2]

Part 3: Medicinal Chemistry Applications[2][3][4][8][9]

The N-substituted indole-5-carbaldehyde scaffold is a "privileged structure" because it orients substituents into a specific vector (the 5-position) that mimics the 5-hydroxy group of serotonin (5-HT) or extends into hydrophobic pockets of kinase enzymes.[1][2]

Key Therapeutic Areas[2][3]
  • Tubulin Polymerization Inhibitors: Derivatives of indole-5-carbaldehyde (specifically chalcones and diaryl-compounds) bind to the colchicine site of tubulin.[1][2] The N-substituent (often a benzyl or methyl group) improves lipophilicity and cell membrane permeability, while the 5-formyl group is converted to an olefinic linkage essential for binding.

  • Kinase Inhibitors (Aurora & Topoisomerase): The aldehyde moiety serves as a "warhead" precursor.[1][2][3] It is frequently condensed with diamines to form bibenzimidazole motifs.[1][2][3] These bulky, flat structures intercalate into DNA or bind to the ATP-binding pocket of kinases (e.g., Aurora Kinase A), where the N-substituent dictates selectivity between kinase isoforms.[3]

  • Cannabinoid Receptor Agonists: While many "JWH" compounds utilize the C3 position, recent exploration of the C5 position (derived from 5-carbaldehyde) has yielded novel agonists with altered metabolic stability profiles.[3]

Mechanistic Workflow: From Scaffold to Drug Candidate[2][3]

DrugDiscovery Scaffold N-Substituted Indole-5-Carbaldehyde Reaction1 Condensation (with Amines/Hydrazines) Scaffold->Reaction1 Reaction2 Knoevenagel (with Active Methylenes) Scaffold->Reaction2 Target1 Schiff Bases / Hydrazones (Antiviral / Antimicrobial) Reaction1->Target1 Imine Formation Target2 Indolyl-Chalcones (Tubulin Inhibitors) Reaction2->Target2 C=C Bond Formation

Figure 2: The scaffold acts as a divergent point for two major classes of bioactive molecules: nitrogen-based linkers (Schiff bases) and carbon-based linkers (Chalcones).[1][2]

References

  • BenchChem. (2025).[1][3][6][7] Detailed Synthesis of (1-Benzyl-1H-indol-5-yl)methanamine. Retrieved from [3]

  • Organic Syntheses. (1974).[1][2][3] 1-Methylindole.[1][2][8] Org. Synth. 1974, 54,[3] 58. Retrieved from [3]

  • Zhang, X., et al. (2000).[3] Preparation of heteroaromatic aldehydes by the lithiation-formylation approach. Arkivoc, 2000(iii), 240-251.[3][9] Retrieved from [3]

  • PubChem. (2025).[1][2][3] 1-Methylindole-5-carbaldehyde Compound Summary. Retrieved from [3]

  • Sigma-Aldrich. (2025).[1][2][3] Indole-5-carboxaldehyde Product Information. Retrieved from [1][2]

Sources

Protocols & Analytical Methods

Method

Application Note: Knoevenagel Condensation of 1-Isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde

Executive Summary This application note details the optimized protocol for the Knoevenagel condensation of 1-isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde with active methylene compounds (e.g., malononitrile). This spe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the Knoevenagel condensation of 1-isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde with active methylene compounds (e.g., malononitrile). This specific aldehyde is a critical intermediate in the synthesis of functional polymethine dyes, voltage-sensitive probes, and non-linear optical (NLO) materials.

Unlike the more common indole-3-carbaldehyde, the 5-carbaldehyde variant positions the electrophilic formyl group on the benzenoid ring, preserving the pyrrole ring's aromaticity during the initial nucleophilic attack. However, the electron-donating nature of the indole nitrogen still reduces the electrophilicity of the carbonyl carbon compared to simple benzaldehydes, necessitating specific catalytic adjustments.

Chemical Context & Mechanistic Insight

Substrate Analysis
  • Substrate: 1-isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde.

  • Structural Advantages:

    • 2,3-Dimethyl Substitution: Blocks the reactive C2 and C3 positions, preventing the formation of bis(indolyl)methane side products, a common issue with unsubstituted indoles.

    • N-Isopropyl Group: Increases lipophilicity, improving solubility in non-polar organic solvents (DCM, Toluene) compared to N-methyl analogs, but potentially hindering solubility in cold ethanol.

    • 5-Formyl Group: Acts as a benzaldehyde analog. The resonance donation from the N1 nitrogen into the benzene ring renders the aldehyde less electrophilic, often requiring reflux conditions or stronger basic activation than standard benzaldehydes.

Reaction Pathway

The reaction proceeds via a base-catalyzed mechanism:

  • Deprotonation: The base (Piperidine) deprotonates the active methylene (Malononitrile) to form a carbanion.

  • Nucleophilic Attack: The carbanion attacks the carbonyl carbon of the indole-5-carbaldehyde.

  • Aldol Intermediate: Formation of the

    
    -hydroxy intermediate.
    
  • Dehydration: Spontaneous elimination of water (E1cB mechanism) driven by the formation of the extended conjugated system.

Knoevenagel_Pathway Reactants Indole-5-CHO + Malononitrile Enolate Enolate Anion (Nucleophile) Reactants->Enolate Piperidine (Base) Intermediate Aldol Adduct (Beta-Hydroxy) Enolate->Intermediate Nucleophilic Attack Product Vinyl Indole (Conjugated Product) Intermediate->Product -H2O (Dehydration)

Figure 1: Mechanistic pathway of the Knoevenagel condensation for indole substrates.

Experimental Protocols

Protocol A: Classical Ethanol-Piperidine Method (Standard)

Best for scale-up and high-purity requirements.

Reagents:

  • 1-isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde (1.0 eq)

  • Malononitrile (1.1 eq) (or other active methylene)[1]

  • Ethanol (Absolute) [Solvent][2]

  • Piperidine [Catalyst][3][4][5]

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol of the indole aldehyde in 10 mL of absolute ethanol.

    • Note: If the isopropyl group causes solubility issues at RT, gently warm the solvent or add a minimal amount of DCM (1-2 mL).

  • Addition: Add 1.1 mmol of Malononitrile. Stir for 5 minutes to ensure homogeneity.

  • Catalysis: Add catalytic Piperidine (0.1 eq, approx. 2-3 drops).

  • Reaction: Reflux the mixture at 80°C.

    • Monitoring: Check TLC (SiO2, Hexane:EtOAc 7:3) every 30 mins. The aldehyde spot (usually higher Rf) should disappear, replaced by a highly colored (often yellow/orange) product spot.

    • Typical Time: 1–3 hours.

  • Work-up: Cool the reaction mixture to room temperature, then to 0°C in an ice bath.

  • Isolation: The product often precipitates upon cooling. Filter the solid.[1][6]

    • If no precipitate: Evaporate solvent to 20% volume and add cold water to induce precipitation.

  • Purification: Recrystallize from hot Ethanol or Ethanol/Acetonitrile mixture.

Protocol B: Microwave-Assisted Solvent-Free Synthesis (Green)

Best for rapid screening and library synthesis.

Reagents:

  • Indole aldehyde (1.0 eq)

  • Active Methylene (1.0 eq)[1]

  • Ammonium Acetate (

    
    ) [Solid Catalyst]
    

Procedure:

  • Mixing: Grind the indole aldehyde (1 mmol), malononitrile (1 mmol), and

    
     (0.1 mmol) in a mortar until a homogeneous powder is formed.
    
  • Irradiation: Transfer to a microwave process vial. Irradiate at 100 W, 80°C for 5–10 minutes.

    • Observation: The mixture typically melts and solidifies upon completion.

  • Work-up: Add 5 mL of cold water to the solid mass. Triturate (crush/grind) to wash away the catalyst.

  • Filtration: Filter the crude solid and dry under vacuum.

Workflow Visualization

Workflow Start Start: Weigh Reagents Mix Dissolve in EtOH (Add DCM if cloudy) Start->Mix Cat Add Piperidine Mix->Cat Reflux Reflux (80°C) 1-3 Hours Cat->Reflux Check TLC Check (Hex:EtOAc 7:3) Reflux->Check Check->Reflux Incomplete Cool Cool to 0°C Precipitate Check->Cool Complete Filter Vacuum Filtration Cool->Filter Pure Recrystallization (EtOH) Filter->Pure

Figure 2: Step-by-step experimental workflow for Protocol A.

Analytical Data & Validation

Upon successful synthesis, the product (typically a vinyl-indole derivative) should exhibit the following characteristics:

MetricExpected ObservationMechanistic Cause
Appearance Yellow to Orange solidExtended conjugation of the

-system.
Melting Point Sharp range (e.g., >120°C)High crystallinity of the planar aromatic system.
1H NMR Singlet at

7.5–8.2 ppm
The vinylic proton (

). Downfield shift due to conjugation.
IR Spectroscopy ~2220 cm

(CN stretch)
Presence of nitrile groups (if malononitrile is used).
Solubility Soluble in DMSO, DCM, CHCl

Lipophilic N-isopropyl group aids organic solubility.

Troubleshooting & Optimization

Issue: Low Yield / Incomplete Reaction

  • Cause: The electron-rich nature of the indole ring reduces the electrophilicity of the 5-CHO group.

  • Solution: Switch to a stronger catalyst system. Use Titanium(IV) chloride (

    
    )  or Glacial Acetic Acid/Piperidine  buffer to activate the carbonyl.
    
  • Alternative: Use toluene with a Dean-Stark trap to physically remove water, driving the equilibrium forward (Le Chatelier's principle).

Issue: Product Oiling Out

  • Cause: The N-isopropyl group prevents tight crystal packing in polar solvents like cold ethanol.

  • Solution: Use a mixed solvent system for recrystallization. Dissolve in minimal DCM, then slowly add Hexane until turbidity appears. Cool slowly.

Issue: Side Reactions

  • Cause: If the 2 or 3 positions were unsubstituted, they would react.

  • Validation: Since the substrate is 2,3-dimethyl substituted, electrophilic attack at the ring is blocked. If impurities arise, check the purity of the starting aldehyde for des-methyl impurities.

References

  • BenchChem. (2025).[3] Troubleshooting guide for the condensation reaction of indole-3-carbaldehyde. Retrieved from

  • Sigma-Aldrich. (n.d.). Knoevenagel Condensation Reaction: Mechanisms and Catalysts. Retrieved from

  • Prajapati, S. K., et al. (2017). Solvent-Free Addition of Indole to Aldehydes. MDPI Molecules. Retrieved from

  • Organic Chemistry Portal. (2023). Knoevenagel Condensation and Doebner Modification. Retrieved from

  • Asian Journal of Organic Chemistry. (2019). Efficient Protocol for Knoevenagel Condensation in Presence of DBU. Retrieved from

Sources

Application

Step-by-step synthesis of antimicrobial agents from indole-5-carbaldehydes

Executive Summary The indole scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for over 3,000 natural isolates and synthetic drugs. While the C3 position is the most c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for over 3,000 natural isolates and synthetic drugs. While the C3 position is the most common site for functionalization due to its inherent nucleophilicity, the C5 position offers a unique, less sterically hindered vector for extending the molecular skeleton.

This guide details the synthesis of two high-value antimicrobial classes derived specifically from Indole-5-carbaldehyde :

  • Schiff Bases (Hydrazones/Thiosemicarbazones): Targeting bacterial DNA replication enzymes.[1]

  • Chalcones (Indolyl-enones): Acting as Michael acceptors to disrupt cellular oxidative balance.[1]

Chemical Strategy & Rationale

The C5 Advantage

Unlike the electron-rich C3 position, the C5 position of the indole ring behaves similarly to a para-substituted benzaldehyde but retains the hydrogen-bonding capability of the indole N-H.

  • Electronic Access: The C5-aldehyde is electronically conjugated to the nitrogen lone pair, but less susceptible to the polymerization issues often seen with C3-aldehydes.

  • Geometric Freedom: Substituents at C5 extend away from the binding pocket's core, often allowing for improved solubility and pharmacokinetic profiles compared to C3 analogs.

Synthesis Workflow

The following diagram outlines the divergent synthesis pathways covered in this guide.

IndoleSynthesis Start Indole-5-carbaldehyde (Precursor) PathA Pathway A: Condensation Start->PathA + Hydrazides/Amines (Acid Cat.) PathB Pathway B: Claisen-Schmidt Start->PathB + Acetophenones (Base Cat.) ProdA Schiff Bases (Hydrazones) PathA->ProdA - H2O ProdB Indolyl Chalcones PathB->ProdB - H2O Screening Antimicrobial Screening (MIC Assay) ProdA->Screening ProdB->Screening

Figure 1: Divergent synthetic workflow for generating antimicrobial libraries from Indole-5-carbaldehyde.

Protocol A: Synthesis of Indole-5-Hydrazones (Schiff Bases)

Schiff bases, particularly those derived from Isonicotinic acid hydrazide (INH) or Thiosemicarbazide, exhibit potent anti-tubercular and antibacterial activity by chelating metal ions essential for bacterial metabolism.

Reagents & Materials
  • Substrate: Indole-5-carbaldehyde (1.0 equiv).[1]

  • Nucleophile: Thiosemicarbazide or Isonicotinic acid hydrazide (1.0 - 1.2 equiv).[1]

  • Solvent: Absolute Ethanol or Methanol (HPLC Grade).[1]

  • Catalyst: Glacial Acetic Acid (3-5 drops).[1]

Step-by-Step Methodology
  • Preparation: Dissolve 5.0 mmol of Indole-5-carbaldehyde in 20 mL of absolute ethanol in a 100 mL round-bottom flask (RBF).

  • Activation: Add 3-5 drops of glacial acetic acid. Mechanism: This protonates the carbonyl oxygen, making the carbon more electrophilic.

  • Addition: Slowly add 5.0 mmol (equimolar) of the hydrazide/amine dissolved in 10 mL of warm ethanol.

  • Reflux: Attach a condenser and reflux the mixture at 78-80°C for 3–5 hours.

    • Monitoring: Check progress via TLC (Mobile phase: Hexane:Ethyl Acetate 6:4).[1] The aldehyde spot (

      
      ) should disappear.[1]
      
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour onto crushed ice (approx. 50 g) with stirring.

    • The Schiff base will precipitate as a solid.[2]

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from hot ethanol to yield the pure product.

Validation Parameters
TechniqueObservationInterpretation
IR Spectroscopy 1600–1625 cm⁻¹Appearance of C=N (Azomethine) stretch.[1]
¹H NMR

8.2 – 8.6 ppm
Singlet (1H), confirming the CH=N proton.[1]
Appearance Yellow/Cream solidSuccessful conjugation.

Protocol B: Synthesis of Indolyl Chalcones (Claisen-Schmidt)[1]

Chalcones are


-unsaturated ketones.[3][4] In this protocol, Indole-5-carbaldehyde acts as the electrophile.[1] These compounds are "Michael Acceptors" that can alkylate bacterial cysteine residues.
Mechanism of Action (Visualized)

ChalconeMech Step1 1. Enolate Formation (Acetophenone + NaOH) Step2 2. Nucleophilic Attack (Enolate attacks Indole-CHO) Step1->Step2 Aldol Adduct Step3 3. Dehydration (-OH elimination) Step2->Step3 Beta-Hydroxy Ketone Final Target Chalcone (E-isomer) Step3->Final Thermodynamic Control

Figure 2: Base-catalyzed Claisen-Schmidt condensation mechanism.

Step-by-Step Methodology
  • Reagent Mix: In a 50 mL flask, dissolve 2.0 mmol of substituted acetophenone (e.g., 4-nitroacetophenone) in 10 mL of Ethanol.

  • Base Preparation: Prepare a 40% NaOH solution (aq). Add 2 mL of this solution to the flask dropwise while stirring at 0–5°C (Ice bath).

  • Aldehyde Addition: Add 2.0 mmol of Indole-5-carbaldehyde slowly.

  • Reaction: Allow the mixture to stir at Room Temperature (RT) for 12–24 hours.

    • Note: The solution often turns deep red or orange due to the extended conjugation.

  • Quenching: Pour the reaction mixture into 100 mL of ice water containing 2 mL of HCl (to neutralize the base).

  • Isolation: The chalcone will precipitate.[4] Filter, wash with water until neutral pH, and recrystallize from Ethanol/DMF.

Critical Troubleshooting (Self-Validating System)
  • Issue: No precipitate forms upon acidification.

  • Cause: The "Aldol" intermediate (alcohol) did not dehydrate.[1]

  • Fix: Reflux the mixture with a trace of p-toluenesulfonic acid (p-TSA) to force water elimination.[1]

Biological Evaluation (MIC Assay)

To confirm antimicrobial efficacy, synthesized compounds must be screened against standard strains (e.g., S. aureus ATCC 25923).

  • Preparation: Dissolve compounds in DMSO (1 mg/mL stock).

  • Dilution: Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate.

  • Inoculation: Add bacterial suspension (

    
     CFU/mL).[1]
    
  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible turbidity.

Typical Data Range:

  • Potent: MIC < 10

    
    g/mL
    
  • Moderate: MIC 10–50

    
    g/mL[1]
    
  • Inactive: MIC > 100

    
    g/mL
    

References

  • Indole Scaffold Versatility

    • Title: Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery.[5][6][7][8]

    • Source: MDPI (Molecules), 2024.[1]

    • URL:[Link][1]

  • Chalcone Synthesis (Mechanochemical & Conventional)

    • Title: Mechanochemical synthesis of indolyl chalcones with antiproliferative activity.[9][10]

    • Source: Taylor & Francis (Synthetic Communications), 2022.[1]

    • URL:[Link][1][9][11]

  • Schiff Base Antimicrobial Activity

    • Title: Synthesis, Characterization and Pharmacological Evaluation of Some New Schiff Base Deriv
    • Source: Asian Journal of Chemistry, 2025.[8]

    • URL:[Link] (General Journal Link for verification of recent issues).[1]

  • General Indole Aldehyde Reactivity

    • Title: New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives.[1][2]

    • Source: Bentham Science (Current Organic Chemistry), 2025.[1]

    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields of 1-isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde synthesis

Executive Summary This technical guide addresses yield optimization for 1-isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde . The synthesis of this scaffold presents two distinct chemical challenges: Steric Hindrance: The...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses yield optimization for 1-isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde . The synthesis of this scaffold presents two distinct chemical challenges:

  • Steric Hindrance: The installation of a bulky isopropyl group on the indole nitrogen (N1) is kinetically disfavored compared to primary alkylations.

  • Electrophilic Regioselectivity: Directing the formyl group specifically to the C5 position on a 2,3-disubstituted indole requires precise control of the Vilsmeier-Haack thermodynamics to avoid C6 byproducts.

This guide is structured as a dynamic troubleshooting system, moving from mechanistic root causes to validated protocols.

Part 1: The Synthetic Pathway & Logic

The most robust route for this target avoids the instability of pre-formylated precursors. We recommend the "Alkylation First" strategy.

Mechanism & Workflow Diagram

SynthesisPath cluster_waste Common Yield Killers Start 2,3-Dimethylindole (Starting Material) Step1 Step 1: N-Isopropylation (NaH, i-PrI, DMF) Start->Step1 Nucleophilic Subst. Inter 1-Isopropyl-2,3-dimethylindole (Intermediate) Step1->Inter Yield Critical Elim Propene Gas (from i-PrI elimination) Step1->Elim Step2 Step 2: Vilsmeier-Haack (POCl3, DMF) Inter->Step2 Electrophilic Subst. Hydrolysis Hydrolysis (NaOH/H2O) Step2->Hydrolysis Iminium Salt C6 C6-Isomer (Regio-impurity) Step2->C6 Product Target: 1-isopropyl-2,3-dimethyl- 1H-indole-5-carbaldehyde Hydrolysis->Product Final Workup

Figure 1: Optimized synthetic workflow highlighting critical "yield killer" branch points.

Part 2: Critical Process Parameters (CPP)

Module A: N-Isopropylation (The Kinetic Bottleneck)

Objective: Maximize conversion of 2,3-dimethylindole to the N-isopropyl intermediate.

The Problem: Secondary alkyl halides (isopropyl iodide/bromide) are prone to E2 elimination in the presence of strong bases, generating propene gas instead of the desired product.

ParameterRecommended ConditionScientific Rationale
Base NaH (60% in oil) Requires a base strong enough (

> 17) to fully deprotonate the indole (

) irreversibly. Weak bases (

) are too slow for bulky isopropyl groups [1].
Solvent DMF (Anhydrous) High dielectric constant promotes the dissociation of the Indole-Na+ ion pair, making the nitrogen more nucleophilic [2].
Reagent 2-Iodopropane Iodide is a better leaving group than bromide, favoring

substitution over elimination. Use 1.5 - 2.0 equivalents to account for volatility and elimination loss.
Temp Start 0°C

Heat 60°C
Deprotonation must be cold to prevent runaway exotherms. Alkylation requires heat to overcome the steric barrier of the isopropyl group.

Troubleshooting Protocol A:

  • Issue: "I see 50% starting material left after 24 hours."

  • Fix: You are likely losing isopropyl iodide to evaporation or elimination. Add a second portion of NaH (0.5 eq) and Isopropyl Iodide (1.0 eq) after 12 hours. Ensure the system is sealed (septum/balloon) to keep reagent concentration high.

Module B: Vilsmeier-Haack Formylation (The Regio-Control Step)

Objective: Direct the formyl group to C5 and hydrolyze the intermediate efficiently.

The Problem: The 2,3-dimethyl positions are blocked. The nitrogen lone pair activates the ring. The C5 position is para to the nitrogen and is electronically favored, but C6 is a viable competitor if the temperature is uncontrolled.

ParameterRecommended ConditionScientific Rationale
Reagent Prep In-situ Vilsmeier Salt Pre-mix

and DMF at 0°C for 30 mins before adding the substrate. The formation of the chloroiminium ion is exothermic; adding substrate too early leads to tars [3].
Stoichiometry 1.2 eq

Excess

can lead to chlorination side-reactions. Keep it close to stoichiometric.
Temperature 0°C Addition

90°C Cook
Addition must be cold to control rate. Heating is required to drive the electrophilic attack on the deactivated (by steric bulk) ring.
Quench NaOAc or NaOH (aq) The intermediate iminium salt is stable. It requires basic water and time to hydrolyze into the aldehyde.

Troubleshooting Protocol B:

  • Issue: "My product is a dark black tar."

  • Fix: The reaction got too hot during the

    
     addition. The Vilsmeier reagent is thermally unstable above 0°C during formation. Strictly maintain <5°C during the mixing phase. 
    
  • Issue: "I see two aldehyde spots on TLC."

  • Fix: The minor spot is likely the C6-isomer. Recrystallize the crude solid from Ethanol/Water (9:1) . The C5 isomer is generally more symmetric and crystallizes preferentially.

Part 3: Optimized Experimental Protocol

Note: This protocol assumes a 10g scale. Adjust proportionally.

Step 1: Synthesis of 1-isopropyl-2,3-dimethylindole
  • Setup: Flame-dry a 500mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and N2 inlet.

  • Solvent: Add DMF (100 mL, anhydrous) and 2,3-dimethylindole (10.0 g, 68.9 mmol) . Stir until dissolved.

  • Deprotonation: Cool to 0°C (ice bath). Carefully add NaH (60% dispersion, 3.3 g, 82.6 mmol) portion-wise over 15 minutes. Caution: H2 gas evolution.[1]

  • Reaction: Stir at 0°C for 30 mins. The solution will turn reddish-brown (indolyl anion).

  • Alkylation: Add 2-iodopropane (10.3 mL, 103 mmol) dropwise.

  • Completion: Remove ice bath. Heat to 60°C for 12 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Quench with sat.

    
    .[1] Extract with EtOAc (3x).[2][3] Wash organic layer with water (5x) to remove DMF. Dry over 
    
    
    
    .[2][4] Concentrate.
  • Purification: If oil persists, pass through a short silica plug (100% Hexane) to remove unreacted indole.

Step 2: Vilsmeier-Haack Formylation
  • Reagent Prep: In a separate flask, cool DMF (30 mL) to 0°C. Add

    
     (7.7 mL, 82.6 mmol)  dropwise. Stir 30 mins to form the white/yellow Vilsmeier salt precipitate.
    
  • Addition: Dissolve the 1-isopropyl-2,3-dimethylindole (from Step 1) in DMF (20 mL) . Add this solution dropwise to the Vilsmeier salt at 0°C .

  • Heating: Warm to Room Temp (RT), then heat to 90°C for 4 hours.

  • Hydrolysis (Critical): Pour the reaction mixture onto 500g of crushed ice . Add NaOH (20% aq) until pH ~9. Stir vigorously for 1 hour. The iminium salt must hydrolyze to the aldehyde.[5]

  • Isolation: Filter the resulting precipitate. If gummy, extract with DCM.

  • Purification: Recrystallize from Ethanol .

Part 4: Technical FAQ

Q1: Can I use Potassium Carbonate (


) instead of NaH for the alkylation? 

A: generally, No. While


 works for Methyl Iodide, the Isopropyl group is too sterically hindered. The reaction will be extremely slow, leading to decomposition of the starting material before conversion is complete. If you must avoid NaH, use Cesium Carbonate (

)
in acetonitrile at reflux, but expect lower yields [1].

Q2: Why is the Vilsmeier yield low even though the starting material is consumed?

A: This usually indicates incomplete hydrolysis . The intermediate iminium species is water-soluble. If you extract the aqueous layer too early without adjusting the pH to >9 and stirring, you leave the product behind in the water layer. Ensure the quench is basic and stirred for at least 60 minutes.

Q3: How do I confirm the regiochemistry is C5 and not C6?

A: 1H NMR is definitive.

  • C5-CHO: Look for two doublets and one singlet in the aromatic region. The singlet (H4) will be deshielded by the adjacent carbonyl.

  • Coupling Constants: C5 substitution leaves H6 and H7 as neighbors (ortho-coupling,

    
    ). H4 is isolated (para-coupling only, very small).
    

References

  • BenchChem Technical Support. (2025).[1] Selective N-Alkylation of Indoles: Troubleshooting & Optimization. Retrieved from

  • Bastianelli, C., et al. (1981).[6] The Vilsmeier-Haack Formylation of 1,2,3-Trimethylindole.[6] Journal of Heterocyclic Chemistry. (Demonstrates C5 vs C6 selectivity in alkyl indoles).

  • ScienceMadness. (2023). Vilsmeier-Haack Reaction Mechanisms and Conditions.[6][7][8] Retrieved from

  • Santa Cruz Biotechnology. (2024). Product Data: 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde.[9] Retrieved from

  • National Institutes of Health (PMC). (2024). Synthesis of substituted indole-2-carboxylates and formylation protocols.[2][6] Retrieved from

Sources

Optimization

Technical Support Center: Preventing Oxidation of Aldehyde-Containing Indole Derivatives

Welcome to the Technical Support Center for the handling and storage of indole derivatives featuring an aldehyde functional group. This resource is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the handling and storage of indole derivatives featuring an aldehyde functional group. This resource is designed for researchers, scientists, and drug development professionals who work with these sensitive compounds. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth technical guidance to prevent the oxidative degradation of your valuable materials.

I. Troubleshooting Guide: Common Scenarios & Solutions

This section addresses specific issues you might encounter during your experiments, providing not just solutions but also the scientific reasoning behind them.

Scenario 1: My indole-3-carboxaldehyde has turned from off-white to a distinct brown color after a week on the bench.

Question: I left a vial of indole-3-carboxaldehyde on my lab bench, and it has noticeably darkened. What happened, and is the material still usable?

Answer:

The observed color change is a strong indicator of oxidation. The aldehyde group (-CHO) on the indole ring is susceptible to autoxidation, especially when exposed to atmospheric oxygen and light.[1] This process converts the aldehyde to the corresponding carboxylic acid (indole-3-carboxylic acid). Further degradation and polymerization can lead to the formation of colored impurities.

Causality: The oxidation of aldehydes often proceeds via a free-radical chain reaction.[2][3] This process can be initiated by light, heat, or trace metal impurities. Oxygen from the air acts as the oxidant, leading to the formation of a peroxy acid intermediate, which then converts another aldehyde molecule to the carboxylic acid. Sunlight, in particular, can induce the autoxidation of aldehydes to carboxylic acids.

Is it still usable? The usability of the material depends on the extent of degradation and the tolerance of your specific application to impurities.

Recommended Actions:

  • Assess Purity: The first step is to determine the purity of the material. A simple and effective method for qualitative assessment is Thin-Layer Chromatography (TLC). A pure compound should ideally show a single spot. The presence of multiple spots, particularly a more polar spot corresponding to the carboxylic acid, confirms oxidation.[4] For quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.[5][6]

  • Purification (If Necessary): If significant degradation has occurred, purification may be necessary. Recrystallization is often effective for removing polar impurities like the corresponding carboxylic acid.[4] Column chromatography is another viable option for separating the desired aldehyde from its oxidation products.

  • Implement Preventative Storage: To prevent future degradation, it is crucial to store the compound under an inert atmosphere, protected from light, and at a reduced temperature.

Scenario 2: I've been storing my substituted indole aldehyde in the freezer, but I still see signs of degradation over time.

Question: I thought storing my compound at -20°C would be sufficient. Why am I still observing what appears to be oxidation?

Answer:

While low temperatures significantly slow down the rate of chemical reactions, including oxidation, it does not entirely halt them. Several factors could still be contributing to the degradation of your indole derivative:

  • Oxygen Exposure: If the container is not properly sealed or was not flushed with an inert gas before storage, residual oxygen will still be present to react with the aldehyde. Each time the container is opened at room temperature, fresh, moist air is introduced. When the container is returned to the freezer, the air inside cools and contracts, potentially drawing in more moist air from the outside if the seal is not perfect.[7]

  • Light Exposure: Even brief or intermittent exposure to ambient light during handling can initiate the autoxidation process, which can then continue slowly even at low temperatures.

  • Moisture: The presence of moisture can also facilitate degradation pathways.

Recommended Actions:

  • Inert Atmosphere is Key: For long-term storage, it is imperative to store air-sensitive compounds under an inert atmosphere.[8][9][10][11] This involves using a container with a tight-fitting seal, such as a vial with a PTFE-lined cap or a Schlenk flask. The container should be flushed with an inert gas like argon or nitrogen before sealing.

  • Use Amber Vials: To protect the compound from light, always use amber-colored vials or wrap clear vials in aluminum foil.[10]

  • Proper Handling Technique: When accessing the compound, allow the container to warm to room temperature before opening. This prevents condensation of atmospheric moisture on the cold compound. If possible, handle the material in a glove box or under a stream of inert gas.

Workflow for Handling Air-Sensitive Indole Aldehydes

Aldehyde_Autoxidation Aldehyde Indole-CHO (Aldehyde) AcylRadical Indole-C•=O (Acyl Radical) Aldehyde->AcylRadical Initiation (Light, Heat) PeroxyRadical Indole-C(=O)OO• (Peroxy Radical) AcylRadical->PeroxyRadical + O2 Peracid Indole-C(=O)OOH (Peroxy Acid) PeroxyRadical->Peracid + Indole-CHO CarboxylicAcid Indole-COOH (Carboxylic Acid) Peracid->CarboxylicAcid + Indole-CHO

Caption: Simplified free-radical chain mechanism of aldehyde autoxidation.

Q2: What are the ideal storage conditions for solid indole aldehydes?

A2: The ideal storage conditions aim to mitigate the factors that promote oxidation: oxygen, light, and heat.

ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen) [8][9]Prevents contact with atmospheric oxygen, the primary oxidant.
Temperature Cool to Cold (<15°C recommended, freezer for long-term) [9]Reduces the rate of chemical degradation.
Light Protection from Light (Amber Vials) [10]Prevents photo-initiated oxidation.
Container Tightly Sealed Vials (e.g., with PTFE-lined caps)Prevents ingress of oxygen and moisture.

Q3: Should I add an antioxidant to my indole aldehyde for long-term storage?

A3: Adding an antioxidant can be an effective strategy, particularly if the compound will be stored in solution or if it is exceptionally sensitive to oxidation. Antioxidants function by neutralizing the free radicals that propagate the oxidation chain reaction. [12] Commonly used antioxidants for organic compounds include:

  • Butylated Hydroxytoluene (BHT): A phenolic antioxidant that is effective at low concentrations.

  • Tocopherols (Vitamin E): A natural antioxidant that can also be very effective. [12] The choice and concentration of the antioxidant should be carefully considered, as it will be an impurity in your material. It is crucial to ensure that the antioxidant does not interfere with your downstream applications. For many applications, strict inert atmosphere storage is preferable to adding another chemical agent.

Q4: I need to store my indole aldehyde in solution. What is the best solvent, and are there any special precautions?

A4: The choice of solvent can impact the stability of the indole aldehyde.

  • Recommended Solvents: Aprotic, anhydrous solvents are generally preferred. Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are common choices for dissolving indole derivatives.

  • Solvents to Avoid: Avoid using protic solvents like methanol or ethanol for long-term storage, as they can potentially form acetals with the aldehyde group, especially under acidic or basic conditions. Also, ensure the solvent is peroxide-free, as peroxides can initiate oxidation.

  • Special Precautions:

    • Use a high-purity, anhydrous grade of solvent.

    • Degas the solvent by sparging with an inert gas (argon or nitrogen) for 15-30 minutes before use to remove dissolved oxygen.

    • Prepare the solution under an inert atmosphere (e.g., in a glove box).

    • Store the solution under an inert atmosphere in an amber vial at low temperature.

Q5: How can I confirm that my compound has oxidized to the carboxylic acid?

A5: Several analytical techniques can be used to detect the presence of the corresponding carboxylic acid impurity:

  • TLC: As mentioned, the carboxylic acid is more polar than the aldehyde and will have a lower Rf value.

  • NMR Spectroscopy: In ¹H NMR, the aldehydic proton typically appears as a singlet between δ 9-10 ppm. The carboxylic acid proton is a broad singlet that can appear over a wide range (often >10 ppm) and is exchangeable with D₂O. In ¹³C NMR, the carbonyl carbon of the carboxylic acid will have a different chemical shift than the aldehyde carbonyl.

  • IR Spectroscopy: The C=O stretch of the aldehyde is typically around 1680-1700 cm⁻¹. The carboxylic acid will show a C=O stretch (around 1700-1725 cm⁻¹) and a characteristic broad O-H stretch from approximately 2500-3300 cm⁻¹.

  • Mass Spectrometry (MS): The molecular weight of the carboxylic acid will be 16 atomic mass units higher than the aldehyde due to the addition of an oxygen atom.

For a definitive identification and quantification, comparison with an authentic standard of the corresponding indole-3-carboxylic acid is recommended. There are also classical wet chemistry tests, such as Tollen's test (the "silver mirror test"), which gives a positive result for aldehydes but not carboxylic acids. [13][14][15]

III. Protocols

Protocol 1: Procedure for Inert Atmosphere Storage of Solid Samples

This protocol describes the standard procedure for storing air-sensitive solid compounds.

Materials:

  • Indole aldehyde compound

  • Amber glass vial with a PTFE-lined screw cap or a Schlenk flask

  • Source of dry inert gas (argon or nitrogen) with a manifold

  • Spatula

  • Parafilm or electrical tape

Procedure:

  • Preparation: If possible, perform this procedure in a glove box for maximum protection. If a glove box is not available, work quickly and efficiently in a well-ventilated fume hood.

  • Transfer Solid: Weigh the desired amount of the indole aldehyde and transfer it into the amber vial.

  • Inert Gas Purge: Insert a needle connected to the inert gas line into the vial, ensuring the needle tip is above the solid material. Insert a second, shorter needle to act as a vent.

  • Flushing: Gently flush the vial with the inert gas for 1-2 minutes to displace all the air.

  • Sealing: While the inert gas is still flowing, remove the vent needle first, then the gas inlet needle, and immediately cap the vial tightly.

  • Secure Seal: For long-term storage, wrap the cap and neck of the vial with Parafilm or electrical tape to further secure the seal.

  • Storage: Label the vial clearly and place it in a cool, dark location (e.g., a freezer at ≤ -20°C).

Decision Tree for Storage Strategy

Storage_Decision_Tree Start New Indole Aldehyde Sample Duration Storage Duration? Start->Duration ShortTerm Short-Term (< 1 month) Duration->ShortTerm Short LongTerm Long-Term (> 1 month) Duration->LongTerm Long Form Storage Form? Solid Solid Form->Solid Solid Solution Solution Form->Solution Solution StoreCoolDark Store in Amber Vial, Tightly Sealed, Cool & Dark ShortTerm->StoreCoolDark LongTerm->Form StoreInert Store Solid under Inert Gas, Amber Vial, Freezer Solid->StoreInert StoreSolInert Store Solution (Anhydrous, Degassed Solvent) under Inert Gas, Amber Vial, Freezer Solution->StoreSolInert

Caption: Decision tree for selecting the appropriate storage strategy.

IV. References

  • Radical-chain mechanism for aldehyde autoxidation Aldehyde autoxidation... - ResearchGate. (n.d.). ResearchGate.

  • Synquest Labs. (n.d.). 1H-Indole-3-carboxaldehyde.

  • Tokyo Chemical Industry Co., Ltd. (n.d.). Indole-3-carboxaldehyde | 487-89-8.

  • Ossila. (n.d.). Air Sensitive Compounds.

  • Allan Chemical Corporation. (2025, October 23). Study: Impact of Aromatic Aldehydes on Fragrance Stability.

  • Aldehydes: Structures, Formation, Biological Effects and Analytical Methods. (n.d.).

  • Catalyst- and additive-free sunlight-induced autoxidation of aldehydes to carboxylic acids - Green Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry.

  • Detecting and Identifying Volatile Aldehydes as Dinitrophenylhydrazones Using Gas Chromatography Mass Spectrometry. (n.d.). PubMed.

  • Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline. (n.d.).

  • Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions - PMC. (n.d.). National Center for Biotechnology Information.

  • Aldehydes and Ketones - Testing for Carbonyl Compounds (A-Level Chemistry). (2022, April 18).

  • Light-induced autoxidation of aldehydes to peracids and carboxylic acids - RSC Publishing. (2023, November 29). Royal Society of Chemistry.

  • Indol-3-carbaldehyd | 487-89-8 - ChemicalBook. (n.d.).

  • Indole Aldehydes and Ketones - ResearchGate. (n.d.). ResearchGate.

  • (PDF) Principles of Inert Atmosphere Storage - ResearchGate. (2024, December 27). ResearchGate.

  • Pathways of Electrochemical Oxidation of Indolic Compounds - SciSpace. (n.d.).

  • Storage of air and temperature sensitive reagents [closed] - Chemistry Stack Exchange. (2023, November 4).

  • BYJU'S. (2019, October 9). Tests for Aldehydes and Ketones.

  • Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. (2008, April 12).

  • Oxidative organocatalysed enantioselective coupling of indoles with aldehydes that forms quaternary carbon stereocentres - PMC. (n.d.). National Center for Biotechnology Information.

  • Aldehydes and Ketones to Carboxylic Acids - Chemistry Steps. (2024, January 16).

  • Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study - ACP. (2022, September 7).

  • Handling Air-Sensitive Reagents Technical Bulletin AL-134. (n.d.).

  • 163 CHM2211 Oxidation of Aldehydes - YouTube. (2021, March 4). YouTube.

  • Safety Data Sheet: Indole-3-carboxaldehyde - Carl ROTH. (n.d.).

  • Indole-3-carboxaldehyde - SAFETY DATA SHEET. (n.d.).

  • Development of Selective Inhibitors for Aldehyde Dehydrogenases Based on Substituted Indole-2,3-diones | Journal of Medicinal Chemistry - ACS Publications. (2014, January 20).

  • Chemical Segregation and Storage - USC Environmental Health & Safety - University of Southern California. (n.d.).

  • Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines - PubMed. (n.d.).

  • Antiradical and antioxidant properties of aromatic acids, aldehydes and alcohols and their derivatives. (n.d.).

  • Chemical Storage Guide. (n.d.).

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation - Der Pharma Chemica. (n.d.).

  • Pro Guide to Chemical Storage: Acids, Bases, Solvents & Safety. (2026, February 9).

  • Guidance on Safe Storage of Chemicals in Laboratories. (n.d.).

  • SUGGESTED SHELF STORAGE PATTERN—INORGANIC. (n.d.).

  • Aromatic Amines Antioxidants - Performance Additives. (n.d.).

  • influence of solvent and temperature upon the fluorescence of indole derivatives. - OSTI. (2018, January 15).

  • Light yield in the reactions of indole and its derivatives. | Download Table - ResearchGate. (n.d.).

  • Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles - Beilstein Journals. (2024, February 22).

  • A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates - MDPI. (2023, January 15).

  • Reaction of aldehyde, amine, and indole in the presence of iodine as a... - ResearchGate. (n.d.).

  • Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC. (n.d.). National Center for Biotechnology Information.

  • Common impurities in methyl indole-3-carboxylate and their removal. - Benchchem. (n.d.).

  • Survey on Antioxidants Used as Additives to Improve Biodiesel's Stability to Degradation through Oxidation - MDPI. (2023, November 24).

  • Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem. (n.d.).

  • Visible-light-induced indole synthesis via intramolecular C–N bond formation: desulfonylative C(sp 2 )–H functionalization - Chemical Science (RSC Publishing) DOI:10.1039/D2SC02822K. (2022, September 16).

  • Indole-3-carbaldehyde - Wikipedia. (n.d.).

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Selection for Condensation Reactions of Indole-5-carbaldehyde

Welcome to the Technical Support Center for optimizing catalyst selection in condensation reactions involving indole-5-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for optimizing catalyst selection in condensation reactions involving indole-5-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, you will find practical, in-depth answers to common challenges and questions, grounded in established scientific principles and field-proven insights. Our goal is to empower you to troubleshoot effectively and enhance the efficiency and success of your synthetic routes.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter during the condensation reaction of indole-5-carbaldehyde. Each issue is followed by an analysis of potential causes and a set of actionable solutions.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low or no product yield is a frequent challenge. The root cause often lies in one or more of the following areas:

Potential Causes & Solutions

Potential Cause Troubleshooting Steps & Explanations
Inactive or Inappropriate Catalyst 1. Verify Catalyst Activity: Use a fresh batch of catalyst or a different, validated catalyst. For Knoevenagel condensations, which involve active methylene compounds, a base catalyst like piperidine is common.[1] For reactions with other indoles to form bis(indolyl)methanes, protic acids (e.g., PTSA) or Lewis acids (e.g., FeCl₃, InCl₃) are typically employed.[1] 2. Catalyst Screening: If the initial choice is ineffective, screen a panel of catalysts with varying strengths. For instance, if a strong acid is causing degradation, switch to a milder Lewis acid or a heterogeneous catalyst like Amberlyst-15.[1]
Suboptimal Reaction Conditions 1. Temperature Adjustment: Gradually increase the reaction temperature while monitoring the progress by Thin Layer Chromatography (TLC). Some reactions require thermal energy to overcome the activation barrier.[1] 2. Extend Reaction Time: If the reaction is slow, extend the duration and continue to monitor periodically with TLC.[1] 3. Solvent Screening: The choice of solvent is critical. For Knoevenagel condensations, polar aprotic solvents like acetonitrile or DMF can be effective.[1] For other condensations, solvents like dichloromethane or ethanol are common.[1]
Presence of Water 1. Ensure Anhydrous Conditions: For many acid-catalyzed reactions, water can inhibit the catalyst or participate in side reactions. Use dry solvents and consider adding molecular sieves to remove any residual water, which can be especially important if water is a byproduct of the condensation.[1]
Reactant Quality & Stoichiometry 1. Check Purity: Ensure the purity of indole-5-carbaldehyde and the coupling partner, as impurities can interfere with the reaction.[2][3] 2. Optimize Stoichiometry: Carefully control the molar ratios of your reactants. For instance, in the synthesis of bis(indolyl)methanes, a 2:1 ratio of the indole to the aldehyde is typical.[1]
Q2: I'm observing significant amounts of side products. How can I increase the selectivity of my reaction?

The formation of multiple products reduces the yield of the desired compound and complicates purification. Here’s how to enhance selectivity:

Potential Causes & Solutions

Potential Cause Troubleshooting Steps & Explanations
Harsh Reaction Conditions 1. Lower the Temperature: High temperatures can provide enough energy for alternative reaction pathways to occur.[1] 2. Use a Milder Catalyst: A highly active or harsh catalyst (e.g., a strong acid) can lead to side reactions like polymerization or decomposition of the indole ring.[1] Consider using a weaker Lewis acid or a solid-supported catalyst for better control.[1]
Side Reactions of Indole 1. Oligomerization: Under strongly acidic conditions, indoles are prone to oligomerization.[1] Using a milder catalyst or a heterogeneous catalyst can mitigate this. 2. N-Alkylation: In the presence of a base, the indole nitrogen can be deprotonated and may react. While less common in these condensations, it's a possibility to consider.
Side Reactions of the Coupling Partner 1. Self-Condensation: Active methylene compounds can undergo self-condensation, especially with a strong base.[1][4] Using a milder base or controlling the addition of reactants can help.
Oxidation 1. Inert Atmosphere: If you suspect oxidation of the indole or aldehyde, run the reaction under an inert atmosphere of nitrogen or argon.[1]
Q3: My catalyst seems to be deactivating during the reaction. What are the possible reasons and how can I resolve this?

Catalyst deactivation can cause a reaction to stall before completion.

Potential Causes & Solutions

Potential Cause Troubleshooting Steps & Explanations
Product Inhibition 1. Catalyst Loading: The product formed may coordinate with the catalyst, rendering it inactive. Increasing the catalyst loading or adding a fresh portion of the catalyst mid-reaction can help drive it to completion.[1]
Water as a Byproduct 1. Water Removal: In condensation reactions where water is a byproduct, its accumulation can reverse the reaction or deactivate the catalyst. Use a Dean-Stark apparatus or add molecular sieves to remove water as it forms.[1]
Impurity Poisoning 1. Purify Starting Materials: Impurities in the starting materials or solvent can act as catalyst poisons. Ensure high purity of all components.[3]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about catalyst selection and reaction optimization for indole-5-carbaldehyde condensations.

Q4: What are the key factors to consider when selecting a catalyst for the condensation of indole-5-carbaldehyde with different active methylene compounds (Knoevenagel Condensation)?

The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene group, typically catalyzed by a base.[1][4][5]

Key Catalyst Selection Factors:

  • Basicity of the Catalyst: The base must be strong enough to deprotonate the active methylene compound but not so strong as to cause self-condensation of the aldehyde or other side reactions.[4] Weakly basic amines like piperidine, pyridine, or triethylamine are common choices.[5]

  • Nature of the Active Methylene Compound: The pKa of the active methylene compound influences the choice of base. More acidic compounds (e.g., malononitrile, cyanoacetic acid) require a milder base.[4][5]

  • Homogeneous vs. Heterogeneous Catalysts:

    • Homogeneous catalysts (e.g., piperidine) are often highly efficient but can be difficult to remove from the reaction mixture.

    • Heterogeneous catalysts (e.g., basic zeolites, functionalized silica) offer the advantage of easy separation and recyclability, contributing to greener chemistry.

  • Organocatalysts: L-proline and other amino acids have been shown to be effective catalysts for such condensation reactions, often proceeding under mild conditions.

G cluster_input Inputs cluster_catalyst Catalyst Selection cluster_process Reaction Steps Indole Indole-5-carbaldehyde Addition Nucleophilic Addition Indole->Addition AMC Active Methylene Compound (AMC) Deprotonation Deprotonation of AMC AMC->Deprotonation Base Base Catalyst (e.g., Piperidine, DABCO) Base->Deprotonation activates Organo Organocatalyst (e.g., L-proline) Organo->Deprotonation activates Hetero Heterogeneous Base (e.g., functionalized chitosan) Hetero->Deprotonation activates Deprotonation->Addition forms carbanion Dehydration Dehydration Addition->Dehydration Product α,β-Unsaturated Product Dehydration->Product

Caption: Knoevenagel condensation workflow.

Q5: How do reaction parameters like solvent and temperature influence catalytic activity and selectivity in Claisen-Schmidt condensations?

The Claisen-Schmidt condensation is a base- or acid-catalyzed reaction between an aldehyde (with no α-hydrogens, like indole-5-carbaldehyde) and a ketone.[6][7]

  • Solvent Effects:

    • Polar protic solvents like ethanol can facilitate proton transfer steps and are commonly used.[1]

    • In some cases, solvent-free conditions have been shown to be highly effective, leading to faster reactions and easier work-up.[7][8] The use of heterogeneous catalysts is often well-suited for solvent-free reactions.[8][9]

  • Temperature Effects:

    • Activity: Higher temperatures generally increase the reaction rate.

    • Selectivity: Elevated temperatures can also promote the formation of byproducts.[1] Therefore, the optimal temperature is often a compromise between reaction rate and selectivity, which must be determined empirically for each specific reaction.

Q6: What are the advantages of using heterogeneous catalysts for these types of condensation reactions?

Heterogeneous catalysts offer several significant advantages, aligning with the principles of green chemistry:

  • Ease of Separation: They can be easily removed from the reaction mixture by filtration, simplifying the purification process.[9]

  • Recyclability: Many solid catalysts can be recovered, regenerated, and reused multiple times, which reduces waste and cost.[8][10]

  • Enhanced Stability: Solid-supported catalysts can exhibit greater thermal and chemical stability compared to their homogeneous counterparts.

  • Potential for Improved Selectivity: The defined pore structure and active sites of some heterogeneous catalysts can offer enhanced selectivity.

Examples of heterogeneous catalysts used for indole condensations include various metal oxides, silica nanoparticles, and acid/base functionalized polymers like Amberlyst-15.[1][11]

Q7: How can I effectively monitor the progress of my condensation reaction?

Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring these reactions.[1]

Step-by-Step Protocol for TLC Monitoring:

  • Prepare the TLC Plate: Spot the starting materials (indole-5-carbaldehyde and the coupling partner) and a co-spot (both starting materials in one spot) on the baseline of the TLC plate.

  • Sample the Reaction: At regular intervals, take a small aliquot from the reaction mixture and spot it on the plate.

  • Develop the Plate: Place the TLC plate in a chamber with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Visualize: After eluting, visualize the spots under UV light. Staining with a suitable agent like potassium permanganate or vanillin can also be used to visualize the spots.[1]

  • Interpret the Results: Monitor the consumption of the starting materials and the formation of the product spot. The reaction is complete when the limiting reagent spot has disappeared.

G start Start Reaction tlc Spot Plate Develop Plate Visualize start->tlc t = 0 decision Is Limiting Reagent Consumed? tlc->decision Analyze continue_rxn Continue Reaction decision->continue_rxn No workup Proceed to Work-up decision->workup Yes continue_rxn->tlc Wait (e.g., 30 min)

Caption: TLC monitoring workflow.

Q8: What are some recommended work-up and purification procedures for the products of these reactions?

Purification can be challenging due to the similar polarities of the product and byproducts.[1][2]

General Work-up and Purification Steps:

  • Quench the Reaction: Stop the reaction by adding water or an appropriate quenching agent.

  • Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine and dry it over an anhydrous salt (e.g., Na₂SO₄).

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Purification:

    • Column Chromatography: This is the most common method for purifying indole derivatives.[1][2] A gradient elution with a solvent system like hexane/ethyl acetate is often necessary to achieve good separation.

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.[1]

    • Trituration: For oily or tarry crude products, washing (triturating) with a non-polar solvent like hexane can help to precipitate the desired compound, leaving impurities behind.[1]

References

  • RSC Publishing. (2025, April 17). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Royal Society of Chemistry. Available at: [Link]

  • Llabres-Campaner, P. J., Ballesteros-Garrido, R., Ballesteros, R., & Abarca, B. (2017). Straight Access to Indoles from Anilines and Ethylene Glycol by Heterogeneous Acceptorless Dehydrogenative Condensation. The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

  • National Institutes of Health. (n.d.). Recent advances in the application of indoles in multicomponent reactions. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Condensation of indoles with indole aldehyde to form tris(indolyl)methanes. Available at: [Link]

  • RSC Publishing. (n.d.). Acceptorless dehydrogenative condensation: synthesis of indoles and quinolines from diols and anilines. Organic & Biomolecular Chemistry. Available at: [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Chemistry Department. Available at: [Link]

  • National Institutes of Health. (n.d.). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. PMC. Available at: [Link]

  • Knoevenagel Condensation. (n.d.). Cambridge University Press. Available at: [Link]

  • RSC Publishing. (n.d.). A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity. Available at: [Link]

  • ResearchGate. (n.d.). A Mechanistic study of the Knoevenagel Condensation Reaction: New Insights into the Influence of Acid and Base Properties of Mixed Metal Oxide Catalysts on the Catalytic Activity. Available at: [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Available at: [Link]

  • National Institutes of Health. (2024, September 6). Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions. PMC. Available at: [Link]

  • The Royal Society of Chemistry. (2015, December 19). Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Available at: [Link]

  • ResearchGate. (n.d.). Various types of catalysts used in Claisen-Schmidt condensation reactions. Available at: [Link]

  • American Chemical Society. (n.d.). A New Approach to 3-Indolecarboxaldehyde. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (n.d.). Condensation reaction of indole and benzil with different catalysts. Available at: [Link]

  • ResearchGate. (2025, August 9). Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). The Aldol Reactions of Active Methylene Compounds. Available at: [Link]

  • American Chemical Society. (n.d.). Kinetic investigation of the Claisen-Schmidt condensation for production of chalcone using basic metal oxide catalysts. Available at: [Link]

  • ACG Publications. (2016, September 12). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. Available at: [Link]

  • Beilstein Journals. (2024, February 22). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. Available at: [Link]

  • Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References. Available at: [Link]

  • National Institutes of Health. (n.d.). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. PMC. Available at: [Link]

  • MDPI. (2017, October 17). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Available at: [Link]

  • Chapman University Digital Commons. (n.d.). 3-Substitued Indoles: One Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities. Available at: [Link]

Sources

Optimization

Thermal stability issues of 1-isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde at high temperatures

Welcome to the technical support center for 1-isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address potential thermal stability...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address potential thermal stability issues encountered during experimentation. Here, we provide in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My initially white/off-white solid of 1-isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde has developed a yellow or brownish tint after storage at room temperature for an extended period. What is the likely cause?

A1: The observed color change is a common indicator of degradation, primarily due to oxidation of the aldehyde functional group. Aromatic aldehydes are susceptible to oxidation, a process that can be accelerated by exposure to air (oxygen), light, and elevated temperatures.[1][2] The aldehyde group (-CHO) can be oxidized to the corresponding carboxylic acid (-COOH), leading to the formation of impurities that alter the material's appearance. The indole ring itself can also be susceptible to oxidative degradation, contributing to the color change.

Q2: I observed a decrease in the purity of my compound, as determined by HPLC, after heating a solution of it in an organic solvent. What thermal degradation pathways should I be concerned about?

A2: At elevated temperatures, even in the absence of strong oxidizing agents, several degradation pathways can become significant. For 1-isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde, the primary concerns are:

  • Oxidation of the Aldehyde: As mentioned, this is a primary degradation pathway. Trace amounts of dissolved oxygen in your solvent can be sufficient to initiate this process, which is accelerated by heat. The primary degradation product would be 1-isopropyl-2,3-dimethyl-1H-indole-5-carboxylic acid.[2]

  • Indole Ring Oxidation: The electron-rich indole nucleus can undergo oxidation, potentially leading to the formation of oxindoles or other ring-opened byproducts.[3]

  • Isomerization and Decomposition at Very High Temperatures: While less common under typical laboratory conditions, very high temperatures can lead to isomerization and fragmentation of the indole ring itself. Studies on indole have shown that at temperatures exceeding 1000 K, ring-opening and fragmentation to smaller molecules like acetylene and HCN can occur.[4]

Q3: How do the substituents (isopropyl, dimethyl, carbaldehyde) on my indole derivative affect its thermal stability?

A3: The substituents play a significant role in the molecule's reactivity and stability:

  • Carbaldehyde Group (-CHO): This is the most likely site of thermal and oxidative instability. Aldehydes are readily oxidized to carboxylic acids.[2][5]

  • N-isopropyl Group: The alkyl group on the indole nitrogen (N1 position) makes the N-H proton unavailable for reactions and generally enhances the stability of the indole ring compared to N-unsubstituted indoles.[6] N-alkylation can also influence the electronic properties of the indole system.

  • 2,3-dimethyl Groups: The methyl groups at the C2 and C3 positions sterically hinder these positions. The C3 position is typically the most nucleophilic and reactive site on the indole ring. By blocking this position, the 3-methyl group prevents many common indole degradation pathways that initiate at this site.[7]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Solid darkens over time Oxidation from exposure to air and/or light.1. Discard the discolored sample. 2. For future storage, ensure the compound is in an amber vial, the headspace is flushed with an inert gas (nitrogen or argon), and it is stored in a cool, dark place.[1][8]
Inconsistent experimental results Partial degradation of the compound.1. Perform a purity check using HPLC or NMR on the stored material. 2. If purity is compromised, use a fresh, unopened sample for critical experiments.
Precipitate forms in solution upon heating Formation of insoluble oxidation or polymerization products.1. Attempt to isolate and characterize the precipitate. 2. Review the heating temperature and duration; consider if a lower temperature or shorter reaction time is feasible. 3. Ensure solvents are de-gassed to remove dissolved oxygen before use.
Low yield in a high-temperature reaction Thermal decomposition of the starting material.1. Determine the thermal stability of the compound using Thermogravimetric Analysis (TGA) (see Protocol 1). 2. If the reaction temperature is close to the onset of decomposition, explore alternative synthetic routes that proceed at lower temperatures.

Experimental Protocols & Workflows

Protocol 1: Assessing Thermal Stability with Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of thermal decomposition for 1-isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde.

Methodology:

  • Instrument: Use a calibrated Thermogravimetric Analyzer.

  • Sample Preparation: Place 5-10 mg of the compound in a suitable TGA pan (e.g., aluminum or platinum).

  • Atmosphere: Run the experiment under an inert nitrogen atmosphere with a purge rate of 50 mL/min to prevent oxidative degradation.[4]

  • Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 500°C) at a constant heating rate of 10°C/min.[4]

  • Data Analysis: The TGA thermogram will plot the percentage of weight loss versus temperature. The onset of decomposition is the temperature at which significant weight loss begins. This provides a quantitative measure of the compound's thermal stability.[9]

Protocol 2: Forced Degradation Study and Impurity Profiling by HPLC-MS

Objective: To identify potential degradation products of 1-isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde under thermal stress. This is a common practice in pharmaceutical development.[10][11][12][13][14]

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Control: Keep a portion of the stock solution at 4°C in the dark.

    • Thermal Stress: Place a sealed vial of the stock solution in an oven at a controlled elevated temperature (e.g., 60°C, 80°C) for a defined period (e.g., 24, 48, 72 hours).

  • Sample Analysis:

    • At each time point, withdraw an aliquot from each sample.

    • Analyze the control and stressed samples by a validated stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection.[15]

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.

    • Use the mass spectrometer to determine the mass-to-charge ratio (m/z) of the new peaks to help identify the degradation products. For example, a new peak with an m/z corresponding to the addition of an oxygen atom to the parent molecule would strongly suggest the formation of the carboxylic acid.

Visualizing Degradation and Workflows

Potential Thermal Degradation Pathway

G cluster_main 1-isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde cluster_conditions Stress Conditions cluster_products Primary Degradation Product A Parent Compound B High Temperature + O₂ (air) A->B C 1-isopropyl-2,3-dimethyl-1H- indole-5-carboxylic acid B->C Oxidation

Caption: Likely oxidative degradation pathway at elevated temperatures.

Workflow for Thermal Stability Assessment

G A Observe unexpected result (e.g., color change, low yield) B Formulate Hypothesis: Thermal Instability A->B C Protocol 1: Run TGA Analysis B->C E Protocol 2: Forced Degradation Study (HPLC-MS) B->E H Implement Improved Storage Procedures B->H D Determine Onset of Decomposition Temperature C->D G Modify Experimental Conditions: - Lower Temperature - Use Inert Atmosphere - Shorter Reaction Time D->G F Identify Degradation Products & Pathway E->F F->G

Caption: Troubleshooting workflow for thermal stability issues.

References

  • Analysis of the Metabolites of Indole Degraded by an Isolated Acinetobacter pittii L1 - PMC. Available at: [Link]

  • HPLC analysis of samples of indole biotransformation by Arthrobacter... - ResearchGate. Available at: [Link]

  • Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC. Available at: [Link]

  • Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions | Energy & Fuels - ACS Publications. Available at: [Link]

  • Analysis by HPLC – mass spectrometry of the indole compounds released by the ectomycorrhizal fungus Hebeloma hiemale in pure culture - Canadian Science Publishing. Available at: [Link]

  • Why won't PCC oxidize aldehydes? - Quora. Available at: [Link]

  • The thermal decomposition of gaseous benzaldehyde | Proceedings A | The Royal Society. Available at: [Link]

  • Indole degradation and its metabolite analysis using HPLC. A Standards... - ResearchGate. Available at: [Link]

  • Biodegradation and Biotransformation of Indole: Advances and Perspectives - Frontiers. Available at: [Link]

  • Thermal decomposition products of butyraldehyde - AIP Publishing. Available at: [Link]

  • Forced degradation and impurity profiling. Available at: [Link]

  • Synthesis, Thermal Properties, and Rheological Characteristics of Indole-Based Aromatic Polyesters | ACS Omega - ACS Publications. Available at: [Link]

  • Green oxidation of indoles using halide catalysis - DR-NTU. Available at: [Link]

  • Synthesis and Chemistry of Indole. Available at: [Link]

  • Differential Scanning Calorimetry (DSC) plot of the reaction mixture: indole (1 a), alcohol 2 a and bcmimCl (10 mol%). - ResearchGate. Available at: [Link]

  • What is the most mild method for the oxidation of aldehyde to carboxylic acid? Available at: [Link]

  • Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions | Request PDF - ResearchGate. Available at: [Link]

  • Re‐engineering a transferase scaffold for indole C3 methylation in diketopiperazines - PMC. Available at: [Link]

  • Forced Degradation Studies - MedCrave online. Available at: [Link]

  • oxidation of aldehydes and ketones - Chemguide. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • Mullani and Nargatti, IJPSR, 2021; Vol. 12(5): 2683-2691. Available at: [Link]

  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Available at: [Link]

Sources

Troubleshooting

Solvent selection for optimal crystallization of N-isopropyl indole derivatives

Status: Operational Ticket Focus: Solvent Selection, Phase Separation (Oiling Out), and Polymorph Control Assigned Specialist: Senior Application Scientist Introduction: The N-Isopropyl Challenge Welcome to the technical...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Solvent Selection, Phase Separation (Oiling Out), and Polymorph Control Assigned Specialist: Senior Application Scientist

Introduction: The N-Isopropyl Challenge

Welcome to the technical guide for crystallizing N-isopropyl indole derivatives. Unlike parent indoles, N-isopropyl derivatives lack a hydrogen-bond donor at the N1 position. The isopropyl group adds steric bulk and significant lipophilicity.

Thermodynamic Impact:

  • Reduced Polarity: The molecule relies primarily on

    
     stacking and van der Waals forces for lattice energy, rather than strong N-H
    
    
    
    O hydrogen bonds.
  • Oiling Out Risk: The increased lipophilicity creates a high risk of Liquid-Liquid Phase Separation (LLPS) in aqueous solvent systems.

  • Solubility Shift: These derivatives are often too soluble in standard organic solvents (DCM, THF) and too insoluble in water, making the "metastable zone" narrow.

Module 1: Solvent System Selection

Q: Which solvent system should I screen first?

A: Do not default to Ethanol/Water. For N-isopropyl indoles, the hydrophobic alkyl chain makes water a "harsh" anti-solvent, leading to immediate oiling out.

Recommended Screening Protocol: Use a "Soft Anti-Solvent" approach. We recommend the following systems based on Hansen Solubility Parameters (HSP).

Solvent SystemRoleWhy it works for N-isopropyl IndolesRisk Level
Ethyl Acetate / Heptane Primary Choice Matches the lipophilic nature; moderate polarity gradient.Low (Good crystal growth)
Isopropanol (IPA) / Water SecondaryIPA solubilizes the alkyl group better than EtOH. Use water sparingly.Medium (Risk of oiling out)
Toluene / Heptane Non-PolarExcellent for highly lipophilic derivatives; utilizes

-stacking.
Low (Slow evaporation)
Acetone / Water AggressiveHigh solubility delta; good for rapid precipitation but bad for quality.High (Polymorph risk)
Visualizing the Solubility Logic

The following diagram illustrates the decision logic for selecting a solvent based on the N-isopropyl group's effect on polarity.

SolventSelection Start Start: N-Isopropyl Indole Analysis Analyze Structure: No H-Bond Donor High Lipophilicity Start->Analysis Choice Select Solvent Class Analysis->Choice RouteA Route A: Polar/Aprotic (Ethyl Acetate) Choice->RouteA Standard RouteB Route B: Aromatic (Toluene) Choice->RouteB High MW RouteC Route C: Alcohol (IPA/Ethanol) Choice->RouteC High Polarity Impurities ResultA Add Heptane (Best for Purity) RouteA->ResultA ResultB Slow Evaporation (Best for X-Ray) RouteB->ResultB ResultC Add Water (WARNING: Oiling Out) RouteC->ResultC

Caption: Decision matrix for solvent selection. Note the warning on Route C (Alcohol/Water) due to the hydrophobic N-isopropyl group.

Module 2: Troubleshooting Oiling Out (LLPS)

Q: My solution turns cloudy/milky and settles as a gum (oil) instead of crystals. Why?

A: You are experiencing Liquid-Liquid Phase Separation (LLPS) .[1] Because the N-isopropyl group lowers the melting point and increases hydrophobicity, the "oiling out" boundary often intersects the supersaturation curve before the crystallization boundary.

The Fix: The "3-Point" Protocol

  • Change the Anti-Solvent: If using Water, switch to Heptane or Methyl tert-butyl ether (MTBE) . The interfacial tension between water and the hydrophobic indole is too high, forcing the indole to aggregate into droplets (oil) rather than organized crystals.

  • Raise the Temperature of Addition: Add the anti-solvent at a higher temperature (near boiling), then cool very slowly. Oiling out is often kinetic; rapid cooling traps the molecules in a disordered liquid state.[1]

  • Seeding (The Golden Rule): You must seed the solution.

    • Step: Add 0.1% w/w pure seed crystals when the solution is slightly supersaturated but warm.

    • Mechanism:[2][3][4] Seeds provide a template for the molecules to lock into, bypassing the liquid phase.

Workflow: Rescuing an Oiled-Out Batch

OilingOutFix Oiled Batch Oiled Out (Two Liquid Layers) Reheat Reheat to Dissolution (Clear Solution) Oiled->Reheat CheckSolvent Is Anti-Solvent Water? Reheat->CheckSolvent YesWater YES: Switch System Use EtOAc/Heptane CheckSolvent->YesWater NoWater NO: Organic System CheckSolvent->NoWater YesWater->Reheat Restart Seed Add Seeds at High Temp (T > T_oil) NoWater->Seed Cool Slow Cool (0.1 °C/min) Seed->Cool Success Crystalline Solid Cool->Success

Caption: Rescue protocol for oiled-out reactions. Note that water-based systems often require a complete solvent swap.

Module 3: Polymorph Control

Q: I am getting different melting points from different batches. Is this polymorphism?

A: Likely, yes. The N-isopropyl group has rotational freedom (conformational flexibility). It can rotate relative to the indole plane, creating different packing arrangements (polymorphs).

Control Strategy:

  • Thermodynamic Form (Stable):

    • Method: Slow cooling in Toluene or IPA .

    • Why: Allows the isopropyl group to find the lowest energy conformation (usually minimizing steric clash with the C2/C7 hydrogens).

  • Kinetic Form (Metastable):

    • Method: Rapid precipitation (Crash cooling) in Acetone/Water .

    • Why: Freezes high-energy rotamers in place. Warning: These may convert to the stable form during storage (shelf-life risk).

Data Table: Solvent Influence on Polymorphs

SolventEvaporation RateLikely OutcomeMechanism
DCM FastAmorphous / Kinetic FormSolvent leaves before packing optimizes.
Toluene SlowThermodynamic Form

-stacking templates the indole core.
Methanol MediumSolvatesMeOH can H-bond to the Indole Nitrogen lone pair (acceptor).

References & Authority

  • Crystallization Solvent Selection:

    • Source: "Getting crystals your crystallographer will treasure: a beginner's guide." (NIH/PubMed).

    • Relevance: Establishes the "Like Dissolves Like" and solvent layering protocols adapted here for lipophilic indoles.

  • Oiling Out Mechanisms:

    • Source: "Oiling Out in Crystallization" (Mettler Toledo Technical Guide).

    • Relevance: Defines the thermodynamic miscibility gap (LLPS) and the necessity of seeding to bypass the oil phase.

  • Hansen Solubility Parameters (HSP):

    • Source: Hansen Solubility Parameters (Official Site / Steven Abbott).

    • Relevance: Provides the

      
       values for Indole (
      
      
      
      ), supporting the shift to non-polar solvents for N-alkyl derivatives.
  • Polymorphism in Indoles:

    • Source: "The polymorphism of indomethacin" (Molecular Pharmaceutics/PubMed).

    • Relevance: Indomethacin is the classic N-substituted indole model. This reference validates the impact of rotational freedom on crystal packing.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the 1H NMR Chemical Shifts of 1-isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. Among the arsenal of anal...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone for structural elucidation. This guide provides an in-depth analysis of the 1H NMR chemical shifts for 1-isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde, a substituted indole derivative of interest. While experimental data for this specific molecule is not publicly available, this guide will leverage a comparative approach, drawing upon established data from structurally analogous compounds to predict and interpret its 1H NMR spectrum.

The Indole Scaffold: A Privileged Structure in Medicinal Chemistry

The indole ring system is a prominent heterocyclic motif found in a vast array of biologically active compounds and natural products, including the essential amino acid tryptophan and the neurotransmitter serotonin.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it a "privileged scaffold" in drug discovery, leading to the development of numerous therapeutic agents.[1] The functionalization of the indole core at various positions allows for the fine-tuning of a molecule's pharmacological profile. Understanding the precise substitution pattern is therefore critical, and 1H NMR spectroscopy is the primary tool for this purpose.

Predicted 1H NMR Spectrum of 1-isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde

The structure of 1-isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde combines several key substituents on the indole core: an isopropyl group at the N1 position, two methyl groups at C2 and C3, and a carbaldehyde (formyl) group at C5. The predicted 1H NMR spectrum is a composite of the electronic effects of these groups on the indole ring protons.

Below is a table summarizing the predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz for each proton of the target molecule. These predictions are based on the analysis of related compounds and general principles of NMR spectroscopy.[3][4]

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Notes
H-aldehyde9.9 - 10.1s-The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group.
H48.0 - 8.2s-This proton is ortho to the electron-withdrawing aldehyde group, leading to a significant downfield shift.
H67.7 - 7.9d~8.5This proton is meta to the aldehyde group and is coupled to H7.
H77.3 - 7.5d~8.5This proton is coupled to H6.
CH (isopropyl)4.8 - 5.0sept~6.8The methine proton of the isopropyl group is deshielded by the adjacent nitrogen atom.
CH3 (C2)2.3 - 2.5s-The C2-methyl group is typically slightly downfield compared to the C3-methyl.
CH3 (C3)2.2 - 2.4s-
CH3 (isopropyl)1.5 - 1.7d~6.8The six equivalent methyl protons of the isopropyl group are coupled to the methine proton.

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted chemical shifts, a comparative analysis with known indole derivatives is essential. This allows for the dissection of individual substituent effects on the proton chemical environments.

Indole-5-carbaldehyde: The Parent Aldehyde

The 1H NMR spectrum of indole-5-carbaldehyde provides a baseline for the aromatic protons.[5][6] The presence of the electron-withdrawing aldehyde group at C5 significantly deshields the protons on the benzene ring, particularly H4 and H6.

2,3-Dimethylindole: The Effect of Alkyl Substitution

Data for 2,3-dimethylindole reveals the typical chemical shifts for the methyl groups at the C2 and C3 positions.[7][8][9] These alkyl groups are electron-donating and will have a minor shielding effect on the aromatic protons compared to an unsubstituted indole.

1-Methyl-1H-indole-5-carbaldehyde: The N-Alkylation Effect

The introduction of a methyl group at the N1 position, as seen in 1-methyl-1H-indole-5-carbaldehyde, primarily affects the chemical shift of the protons closest to the nitrogen, such as H7 and the N-alkyl group itself.[10] The isopropyl group in our target molecule will have a more complex splitting pattern (a septet for the CH and a doublet for the methyls) but a similar electronic influence.

By synthesizing the data from these and other related substituted indoles, we can confidently predict the 1H NMR spectrum of 1-isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde.[10][11] The electron-withdrawing nature of the C5-carbaldehyde group will dominate the chemical shifts of the aromatic protons, while the N1-isopropyl and C2,C3-dimethyl groups will influence their respective regions of the spectrum in a predictable manner.

Experimental Protocol for 1H NMR Acquisition

To obtain a high-quality 1H NMR spectrum for structural elucidation, a standardized experimental protocol is crucial. The following steps provide a general workflow for the analysis of indole derivatives.[12][13]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve 5-10 mg of sample B Add to NMR tube with 0.5-0.6 mL of deuterated solvent A->B C Add internal standard (e.g., TMS) B->C D Insert sample into NMR spectrometer C->D E Tune and shim the instrument D->E F Acquire 1D 1H NMR spectrum E->F G Acquire 2D NMR (COSY, HSQC, HMBC) if necessary F->G H Fourier transform G->H I Phase and baseline correction H->I J Integration and peak picking I->J

Figure 1. A generalized workflow for acquiring and processing 1H NMR data.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified 1-isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde.

    • Dissolve the sample in approximately 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry NMR tube.[12][14] The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[15]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[4]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune the probe and shim the magnetic field to achieve optimal homogeneity and resolution.

    • Acquire a standard one-dimensional 1H NMR spectrum. Typical parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected range of proton resonances (e.g., 0-12 ppm), and an appropriate relaxation delay.[12]

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Perform phase and baseline corrections to ensure accurate peak integration.

    • Integrate the signals to determine the relative number of protons corresponding to each resonance.

    • Assign the peaks to the respective protons in the molecule based on their chemical shift, multiplicity, and integration. In cases of significant signal overlap, two-dimensional NMR techniques such as COSY, HSQC, and HMBC can be invaluable for unambiguous assignments.[13]

Factors Influencing 1H NMR Chemical Shifts in Indole Derivatives

The precise chemical shifts of protons in indole derivatives are sensitive to a variety of factors:

  • Substituent Effects: Electron-withdrawing groups (e.g., -CHO, -NO2) generally deshield (shift downfield) nearby protons, while electron-donating groups (e.g., -CH3, -OCH3) tend to shield (shift upfield) them. The position of the substituent on the indole ring dictates which protons are most affected.

  • Solvent Effects: The choice of deuterated solvent can cause noticeable changes in chemical shifts, particularly for protons involved in hydrogen bonding (e.g., the N-H proton of an unsubstituted indole).[15] Aromatic solvent-induced shifts (ASIS) can also occur when using aromatic solvents like benzene-d6.

  • Concentration and Temperature: In some cases, the concentration of the sample and the temperature at which the spectrum is acquired can influence chemical shifts, especially for protons involved in intermolecular interactions.

Conclusion

References

  • MDPI. (2012, March 9). 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Retrieved from [Link]

  • ResearchGate. 1 H NMR chemical shifts of alkaloids in this study. Retrieved from [Link]

  • Mendeley Data. (2023, January 17). NMR dataset for indole alkaloids isolated from Brucea javanica extract. Retrieved from [Link]

  • ACS Publications. (2021, November 16). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla | ACS Omega. Retrieved from [Link]

  • Regioselective C5−H Direct Iodination of Indoles. Retrieved from [Link]

  • Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. 1H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from [Link]

  • National Center for Biotechnology Information. 2,3-Dimethylindole | C10H11N | CID 7053 - PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. Indole-5-carboxaldehyde | C9H7NO | CID 589040 - PubChem. Retrieved from [Link]

  • The Royal Society of Chemistry. Supporting Information for Regioselective Synthesis of 2,3′-Biindoles Mediated by an NBS- Promoted Homo-coupling of Indoles. Retrieved from [Link]

  • NMR STUDIES OF INDOLE. Retrieved from [Link]

  • Pharmaffiliates. 2,3-Dimethyl-1H-indol-7-amine | 101832-73-9. Retrieved from [Link]

  • ACS Publications. (2016, March 21). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved from [Link]

  • ResearchGate. Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and.... Retrieved from [Link]

  • Der Pharma Chemica. (2016). Synthesis and biological evaluation of indoles. Retrieved from [Link]

  • Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. (2025, February 4). Retrieved from [Link]

Sources

Comparative

FTIR spectral analysis of the aldehyde peak in indole-5-carbaldehyde

[1][2] Executive Summary Indole-5-carbaldehyde (I5C) is a critical scaffold in medicinal chemistry, serving as a precursor for tubulin polymerization inhibitors and receptor agonists. In synthetic workflows, distinguishi...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Indole-5-carbaldehyde (I5C) is a critical scaffold in medicinal chemistry, serving as a precursor for tubulin polymerization inhibitors and receptor agonists. In synthetic workflows, distinguishing I5C from its positional isomer, Indole-3-carbaldehyde (I3C) , is a frequent analytical challenge due to their identical molecular weight (145.16 g/mol ) and similar solubility profiles.

This guide provides a definitive FTIR spectral analysis of the aldehyde peak in I5C. Unlike generic spectral guides, we focus on the mechanistic divergence between the 3- and 5-positions of the indole ring. We demonstrate that the carbonyl stretching frequency (


) is the primary discriminator, shifting significantly based on the conjugation pathway relative to the indole nitrogen.

Mechanistic Background: The Physics of the Shift

To interpret the FTIR spectrum of Indole-5-carbaldehyde accurately, one must understand the electronic environment of the carbonyl group. The position of the aldehyde on the indole ring dictates the extent of resonance delocalization, which directly alters the bond order and vibrational frequency of the carbonyl.

The "Vinylogous Amide" Effect (Indole-3-carbaldehyde)

In the 3-isomer, the carbonyl group is in direct conjugation with the nitrogen lone pair through the C2=C3 double bond. This creates a vinylogous amide system. The strong electron donation from the nitrogen significantly increases the single-bond character of the carbonyl, lowering its force constant and reducing the stretching frequency to the 1640–1660 cm⁻¹ range.

The "Substituted Benzaldehyde" Effect (Indole-5-carbaldehyde)

In Indole-5-carbaldehyde, the aldehyde is attached to the benzene ring portion of the indole. While the nitrogen atom still contributes electron density to the


-system, it does not conjugate directly with the 5-carbonyl group as strongly as it does with the 3-position. Consequently, I5C behaves more like a para-substituted benzaldehyde. The carbonyl retains more double-bond character, resulting in a higher stretching frequency, typically 1670–1690 cm⁻¹ .
Diagram 1: Mechanistic Resonance Comparison

The following diagram illustrates the conjugation pathways that cause the spectral shift.

Indole_Resonance I3C Indole-3-carbaldehyde (Strong Conjugation) Mechanism_3 Nitrogen lone pair directly overlaps with C3-Carbonyl via C2=C3 I3C->Mechanism_3 Result_3 Lower Frequency (1640-1660 cm⁻¹) Mechanism_3->Result_3 Reduces Bond Order I5C Indole-5-carbaldehyde (Weak Direct Conjugation) Mechanism_5 Carbonyl on Benzene ring; Resonance is distributed (Benzaldehyde-like) I5C->Mechanism_5 Result_5 Higher Frequency (1670-1690 cm⁻¹) Mechanism_5->Result_5 Retains Double Bond Character

Caption: Comparative resonance pathways. The direct conjugation in the 3-isomer lowers the wavenumber significantly compared to the 5-isomer.

Comparative Spectral Analysis

The following table synthesizes experimental data to provide a self-validating reference for identifying I5C against its isomer and starting material.

Table 1: Diagnostic FTIR Peaks[3][4]
FeatureIndole-5-carbaldehyde (Analyte)Indole-3-carbaldehyde (Alternative)Indole (Precursor)Diagnostic Utility
C=O Stretch 1670 – 1690 cm⁻¹ (Strong)1640 – 1660 cm⁻¹ (Strong)AbsentPrimary Discriminator. Distinguishes 5-isomer from 3-isomer.
Aldehyde C-H ~2750 & 2850 cm⁻¹ (Doublet)~2750 & 2850 cm⁻¹ (Doublet)AbsentConfirmation. Confirms presence of aldehyde (Fermi Resonance).
N-H Stretch 3200 – 3400 cm⁻¹ (Broad)3200 – 3400 cm⁻¹ (Broad)3390 – 3420 cm⁻¹Validates indole core integrity; broadening indicates H-bonding.
C-H (Aromatic) 3000 – 3100 cm⁻¹3000 – 3100 cm⁻¹3000 – 3100 cm⁻¹General aromatic confirmation (non-diagnostic).
Key Analysis Points:
  • The Carbonyl Gap: A shift of >20 cm⁻¹ is observable between the two isomers. If your peak is below 1660 cm⁻¹, you likely have the 3-isomer or a mixture.

  • Fermi Resonance: The aldehyde C-H stretch appears as a doublet (two peaks) due to Fermi resonance between the fundamental C-H stretch and the first overtone of the C-H bending vibration (~1390 cm⁻¹). This is the "fingerprint" of the aldehyde group, distinguishing it from ketones or esters.

Experimental Protocol

To ensure reproducibility and minimize artifacts (such as water vapor interference in the carbonyl region), follow this validated protocol.

Method: KBr Pellet Transmission

Recommended for solid indoles to obtain high-resolution spectra.

Reagents:

  • Spectroscopic grade Potassium Bromide (KBr).

  • Indole-5-carbaldehyde sample (dried, >98% purity).

Workflow:

  • Desiccation: Dry the KBr powder at 110°C for 2 hours prior to use to remove hygroscopic water (which absorbs at ~1640 cm⁻¹ and can interfere with the carbonyl signal).

  • Ratio: Mix approximately 1 mg of sample with 100 mg of KBr (1:100 ratio).

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Note: Inadequate grinding causes scattering (sloping baseline).

  • Compression: Press at 8–10 tons of pressure for 2 minutes to form a transparent pellet.

  • Acquisition:

    • Resolution: 4 cm⁻¹[1][2]

    • Scans: 32 (minimum)[2]

    • Background: Pure KBr pellet (crucial for subtracting moisture).

Diagram 2: Analytical Decision Tree

Use this workflow to interpret your spectral data during synthesis monitoring.

Analysis_Workflow Start Start: Acquire FTIR Spectrum Check_CH Check 2700-2900 cm⁻¹ region: Is there a doublet (~2750/2850)? Start->Check_CH No_Aldehyde No Aldehyde Detected (Check Starting Material) Check_CH->No_Aldehyde No Check_CO Check 1600-1700 cm⁻¹ region: Identify Strongest Peak Check_CH->Check_CO Yes Low_Freq Peak at 1640-1660 cm⁻¹ Likely Indole-3-carbaldehyde Check_CO->Low_Freq < 1665 cm⁻¹ High_Freq Peak at 1670-1690 cm⁻¹ Likely Indole-5-carbaldehyde Check_CO->High_Freq > 1670 cm⁻¹

Caption: Step-by-step logic for validating the synthesis of Indole-5-carbaldehyde.

Troubleshooting & Common Pitfalls

  • Water Interference: The H-O-H bending mode of water appears near 1640 cm⁻¹ . If your KBr is wet, it may artificially broaden the carbonyl peak or mimic the 3-isomer. Solution: Always run a background scan with a blank KBr pellet.

  • Hydrogen Bonding: In the solid state, intermolecular hydrogen bonding between the N-H and the C=O can slightly lower the carbonyl frequency. If precise values are needed, run the sample in dilute solution (e.g., CHCl₃) to break H-bonds, which will shift the C=O peak to a slightly higher wavenumber.

  • Solvent Residue: Ethyl acetate (often used in purification) has a strong C=O stretch at 1740 cm⁻¹ . Ensure the sample is fully dried; otherwise, this peak will confuse the interpretation.

References

  • National Institutes of Health (NIH) PubChem. (2025). Indole-5-carboxaldehyde (Compound).[3][4][5][6][7][8][9][10] Retrieved from [Link]

  • Spectroscopy Online. (2020). The C=O[1][2][11][12][13][14][15] Bond, Part II: Aldehydes.[11] Retrieved from [Link]

  • LibreTexts Chemistry. (2022). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link][2][4][6][7][8][13][15][16][17]

Sources

Validation

X-ray crystallography data for 1-isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde

Comparative Guide: Crystallographic Analysis of 1-Isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde Part 1: Executive Summary & Structural Context 1-Isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde is a specialized, lipophi...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Crystallographic Analysis of 1-Isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde

Part 1: Executive Summary & Structural Context

1-Isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde is a specialized, lipophilic indole derivative often utilized as a synthetic intermediate for pharmaceutical precursors (e.g., COX-2 inhibitors, tubulin polymerization inhibitors, or statin analogs).

Unlike its un-substituted parent (Indole-5-carbaldehyde ), this molecule features significant steric bulk due to the N-isopropyl group and the 2,3-dimethyl substitution. From a crystallographic perspective, these modifications drastically alter the intermolecular packing forces. While the parent molecule relies heavily on N-H···O hydrogen bonding, the target molecule lacks a hydrogen bond donor at the N1 position, forcing the crystal lattice to rely on


 stacking and Van der Waals interactions.

This guide provides a comparative analysis of the target molecule against established crystallographic standards, offering a predictive model for its lattice behavior and a validated protocol for generating high-quality X-ray data.

Part 2: Comparative Crystallographic Data

The following table contrasts the predicted properties of the target molecule with experimentally verified data from its closest structural analogs. This comparison highlights the "Crystal Engineering" shift caused by alkylation.

Table 1: Structural & Crystallographic Comparison

FeatureTarget Molecule Reference Standard A Reference Standard B
Compound 1-Isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde 1H-Indole-5-carbaldehyde 1H-Indole-3-carbaldehyde
CAS Number Specific Derivative[1196-69-6][487-89-8]
Core Structure Fully Aromatic IndoleFully Aromatic IndoleFully Aromatic Indole
Substituents N-iPr, 2-Me, 3-Me, 5-CHO5-CHO3-CHO
H-Bond Donor None (Blocked by Isopropyl)Yes (N-H)Yes (N-H)
Crystal System Predicted:[1][2][3] Monoclinic or TriclinicMonoclinicOrthorhombic
Space Group Predicted:

or



Lattice Forces

stacking, C-H···O dipole
Strong N-H···O chainsStrong N-H···O chains
Melting Point ~130–140 °C (Est. lower than parent)100–103 °C193–199 °C
Solubility High (DCM, EtOAc, CHCl

)
Moderate (MeOH, EtOH)Moderate (MeOH, EtOH)

Technical Insight: The introduction of the N-isopropyl group eliminates the primary hydrogen bond donor. In 1H-indole-3-carbaldehyde, N-H[4][5]···O interactions form infinite 1D chains [1]. For the target molecule, expect the crystal packing to be dominated by "herringbone" or "slipped-stack"


 interactions between the indole cores, driven by the dipole moment of the 5-formyl group.

Part 3: Experimental Protocol for Data Generation

Since specific CIF (Crystallographic Information File) data for this exact derivative is often proprietary or sparse in open literature, the following protocol is designed to generate publication-quality single crystals.

Phase 1: Synthesis & Purification (Pre-requisite)

Context: High-quality crystals require >99% purity. The standard synthesis involves Vilsmeier-Haack formylation of 1-isopropyl-2,3-dimethylindole.

Workflow Diagram (Synthesis to Crystal):

SynthesisWorkflow Start Start: 1-Isopropyl-2,3-dimethylindole Reaction Formylation (0°C -> 80°C, 4h) Start->Reaction Dissolve in DMF Reagent Vilsmeier Reagent (POCl3 + DMF) Reagent->Reaction Dropwise Add Quench Hydrolysis (Ice/NaOAc) Reaction->Quench Complete Purify Purification (Column Chrom: Hex/EtOAc) Quench->Purify Extract Organic Layer Cryst Crystallization (Slow Evaporation) Purify->Cryst Pure Solid

Figure 1: Synthetic pathway to generate the target molecule for crystallization.

Phase 2: Crystallization Screening Matrix

The lipophilic nature of the isopropyl and methyl groups makes this compound highly soluble in non-polar solvents. To grow X-ray quality crystals, you must reduce solubility slowly.

Recommended Solvent Systems:

  • Solvent A (Good Solvent): Dichloromethane (DCM) or Chloroform (

    
    ).
    
  • Solvent B (Anti-Solvent):

    
    -Hexane or Pentane.
    

Protocol: Vapor Diffusion (Sitting Drop)

  • Dissolve 20 mg of the target compound in 0.5 mL of DCM.

  • Place the solution in a small inner vial.

  • Place the inner vial inside a larger jar containing 5 mL of

    
    -Hexane.
    
  • Cap the large jar tightly.

  • Mechanism: Hexane vapor will slowly diffuse into the DCM solution, lowering the solubility and forcing nucleation over 24–48 hours.

Phase 3: Data Collection & Refinement
  • Mounting: Select a block-like crystal (approx 0.2 x 0.2 x 0.2 mm). Mount on a glass fiber or MiTeGen loop using Paratone oil.

  • Temperature: Collect data at 100 K (using a cryostream) to reduce thermal vibration of the isopropyl group, which often exhibits high thermal disorder at room temperature.

  • Radiation: Mo-K

    
     (
    
    
    
    Å) is preferred for organic small molecules to maximize resolution.

Part 4: Structural Logic & Pathway Analysis

Understanding the causality of the structure helps in interpreting the data. The following diagram illustrates the logical relationship between the chemical modifications and the resulting crystal lattice.

LatticeLogic Molecule Target: 1-iPr-2,3-dimethyl-indole-5-CHO Factor1 N-Isopropyl Group Molecule->Factor1 Factor2 2,3-Dimethyl Group Molecule->Factor2 Factor3 5-Formyl Group Molecule->Factor3 Effect1 Blocks H-Bond Donor (N-H) Factor1->Effect1 Effect2 Increases Steric Bulk/Twist Factor2->Effect2 Effect3 Dipole-Dipole Interactions Factor3->Effect3 Result Crystal Packing: Pi-Stacking Dominant (No H-Bond Networks) Effect1->Result Effect2->Result Effect3->Result

Figure 2: Structural Activity Relationship (SAR) driving the crystal lattice formation.

Part 5: References

  • Dileep, C. S., et al. (2012). "Crystal structure of 1H-indole-3-carbaldehyde." Acta Crystallographica Section E, 68(11), o3135.

  • Ng, S. W. (2007). "1H-Indole-3-carbaldehyde."[2][4][5][6] Acta Crystallographica Section E, 63(8), o3487.

  • Santa Cruz Biotechnology. "1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde (Product Data)." [7]

  • PubChem. "Indole-5-carboxaldehyde (Compound Summary)." National Library of Medicine.

  • BenchChem. "Synthesis and Properties of Indole-3-carboxaldehyde."

Sources

Comparative

A Comparative Guide to the UV-Vis Absorption Maxima of 1-isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde Derivatives

This guide provides an in-depth analysis and comparison of the UV-Vis absorption maxima (λmax) of 1-isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde and its derivatives. In the absence of direct experimental data for the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and comparison of the UV-Vis absorption maxima (λmax) of 1-isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde and its derivatives. In the absence of direct experimental data for the parent compound, this document leverages established theoretical principles, namely the Woodward-Fieser rules, to predict its λmax and the influence of various substituents. These theoretical values are contextualized with experimental data from structurally related indole derivatives to provide a robust predictive framework for researchers, scientists, and professionals in drug development.

Introduction: The Significance of UV-Vis Spectroscopy for Indole Derivatives

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The electronic properties of indole derivatives, which can be readily probed by UV-Vis spectroscopy, are critical to their biological activity and pharmacokinetic profiles. The position of the maximum absorption (λmax) is particularly sensitive to the electronic environment of the chromophore, making UV-Vis spectroscopy an invaluable tool for structural elucidation and for predicting molecular interactions. Understanding how substitutions on the indole ring affect the UV-Vis absorption is crucial for the rational design of new therapeutic agents.

This guide focuses on 1-isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde, a representative indole derivative. By theoretically predicting its λmax and comparing it with known analogs, we aim to provide a practical tool for researchers to anticipate the spectroscopic properties of novel derivatives within this chemical class.

Methodology: A Dual Approach of Theoretical Prediction and Experimental Comparison

To provide a comprehensive comparison, we employ a two-pronged approach:

  • Theoretical Prediction using Woodward-Fieser Rules: These empirically derived rules are a powerful tool for predicting the λmax of conjugated systems, including aromatic aldehydes.[1][2][3][4][5] The predicted λmax is calculated by starting with a base value for a parent chromophore and adding increments for various substituents and structural features.

  • Comparison with Experimental Data of Analogs: The theoretically derived values are compared against published experimental data for structurally similar indole derivatives to validate the predictions and provide a real-world context.

Experimental Protocol for UV-Vis Absorption Spectroscopy

The following is a generalized, best-practice protocol for obtaining UV-Vis absorption spectra of indole derivatives, based on standard laboratory procedures.[6]

Instrumentation:

  • A dual-beam UV-Vis spectrophotometer.

  • Matched quartz cuvettes with a 1 cm path length.

Procedure:

  • Solvent Selection: Choose a spectroscopic grade solvent that dissolves the compound and is transparent in the wavelength range of interest (typically 200-800 nm). Ethanol or cyclohexane are common choices for indole derivatives.

  • Sample Preparation: Prepare a stock solution of the indole derivative of a known concentration (e.g., 1 x 10⁻³ M) in the chosen solvent. From the stock solution, prepare a dilute solution (e.g., 1 x 10⁻⁵ M) to ensure the absorbance is within the linear range of the instrument (typically 0.2 - 0.8 A.U.).

  • Baseline Correction: Record a baseline spectrum with the cuvette filled with the pure solvent.

  • Sample Measurement: Record the absorption spectrum of the sample solution over the desired wavelength range.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

G cluster_prep Sample Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis stock Prepare Stock Solution (e.g., 10⁻³ M) dilute Prepare Dilute Solution (e.g., 10⁻⁵ M) stock->dilute baseline Record Solvent Baseline dilute->baseline Place in sample and reference beams sample Record Sample Spectrum baseline->sample identify_lambda Identify λmax sample->identify_lambda

Theoretical Prediction of λmax for 1-isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde

The Woodward-Fieser rules for aromatic aldehydes provide a framework for calculating the λmax.[3][4]

Base Value:

  • For an Ar-CHO system, the base value is 250 nm .[3]

Substituent Contributions:

  • Alkyl Groups (2,3-dimethyl): The two methyl groups are at positions that are meta and para-like relative to the benzene ring portion of the indole system with respect to the aldehyde. We will consider the dominant contributions. The 3-methyl group is meta and the 2-methyl group's influence is transmitted through the pyrrole ring. A reasonable estimation for each alkyl group attached to the aromatic system is an addition of +3 nm for meta and +10 nm for para positioning. Given the complexity of the fused ring, we will use an average increment for alkyl substituents on the ring. A general increment for an alkyl group on the aromatic ring is often cited as +3 to +10 nm. Let's use a conservative estimate of +7 nm for the combined electronic effect of the 2,3-dimethyl substitution.

  • N-isopropyl Group: The isopropyl group on the nitrogen atom is an electron-donating group. This will influence the electron density of the aromatic system. The nitrogen atom itself is a powerful auxochrome. The alkyl substitution on the nitrogen enhances its electron-donating ability through hyperconjugation and inductive effects. This contribution is analogous to an amino group with alkyl substituents. For an -NR₂ group para to the aldehyde, the increment can be substantial. Let's estimate this contribution as +58 nm (similar to an -NH₂ group in the para position).[3]

Calculated λmax:

λmax = Base Value + Contribution(2,3-dimethyl) + Contribution(N-isopropyl) λmax = 250 nm + 7 nm + 58 nm = 315 nm

G start Start with Base Value for Ar-CHO (250 nm) sub1 Add increment for 2,3-dimethyl groups (+7 nm) start->sub1 sub2 Add increment for N-isopropyl group (+58 nm) sub1->sub2 result Predicted λmax = 315 nm sub2->result

Comparative Analysis: Predicted vs. Experimental Data

The following table compares the predicted λmax for the parent compound with experimental data for related indole derivatives.

CompoundSubstituentsPredicted λmax (nm)Experimental λmax (nm)Reference
1-isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde 1-isopropyl, 2-methyl, 3-methyl, 5-carbaldehyde 315 N/A -
Indole-3-carbaldehyde3-carbaldehyde-~295-305[7]
5-Bromoindole5-bromo-~280[8]
5-Methoxyindole5-methoxy-~290[9]
5-Methylindole5-methyl-~275[9]
Ethyl-5-chloro-3-phenyl-1H-indole-2-carboxylate1-H, 2-COOEt, 3-phenyl, 5-chloro-Redshift observed with increasing solvent polarity[10]

Analysis of the Comparison:

The predicted λmax of 315 nm for 1-isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde is a reasonable estimate. The presence of multiple electron-donating groups (isopropyl and methyls) in conjunction with the aldehyde group (an electron-withdrawing group) is expected to cause a significant bathochromic (red) shift compared to simpler indoles. The experimental data for substituted indoles supports this trend, where electron-donating groups like methoxy and methyl, and electron-withdrawing groups like bromo, influence the absorption maxima.[8][9]

Predicted Effects of Novel Substituents

This section provides a predictive guide on how the λmax of 1-isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde might shift with the introduction of new substituents at various positions. These predictions are based on the established effects of electron-donating groups (EDG) and electron-withdrawing groups (EWG) on the electronic transitions of aromatic systems.

Position of SubstitutionType of SubstituentExpected Shift in λmaxRationale
4, 6, or 7Electron-Donating Group (e.g., -OH, -OCH₃)Bathochromic (Red Shift)Increases electron density, extending conjugation and lowering the energy of the π → π* transition.
4, 6, or 7Electron-Withdrawing Group (e.g., -NO₂, -CN)Hypsochromic (Blue Shift) or minor Bathochromic ShiftCan either decrease electron density at the chromophore or extend conjugation, depending on the position. The effect is often complex.
On the aldehyde groupModification to a more conjugated system (e.g., cinnamaldehyde derivative)Significant Bathochromic (Red Shift)Extends the π-conjugated system, significantly lowering the transition energy.

Conclusion

This guide provides a theoretically grounded and comparatively validated framework for understanding the UV-Vis absorption characteristics of 1-isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde and its derivatives. The predicted λmax of approximately 315 nm serves as a valuable starting point for researchers. The presented methodologies and comparative data empower scientists to make informed predictions about the spectroscopic properties of novel indole derivatives, aiding in their synthesis, characterization, and development for various applications, including as potential therapeutic agents.

References

  • Virtual Labs. (n.d.). Calculation of λmax of Organic Compounds Using Woodward Fieser Rules. Retrieved from [Link]

  • Wikipedia. (2023). Woodward's rules. Retrieved from [Link]

  • Kalalbandi, V., & Seetharamappa, J. (2013). Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde.
  • Virtual Labs. (n.d.). Calculation of λmax of Organic Compounds Using Woodward Fieser Rules. Amrita Vishwa Vidyapeetham. Retrieved from [Link]

  • Gaggero, N., et al. (1983). Electronic Absorption and Fluorescence Spectra of Indole Derivatives. Quantitative Treatment of the Substituent Effects.
  • GPATINDIA. (2020, May 5). WOOD WARD FIESER RULE For UV Spectroscopy and Calculation of λmax of Organic Compounds. Retrieved from [Link]

  • Nandgaye, D. C., et al. (2023). Woodward Fisher Regulation for Calculating Absorption Maxima. International Journal of Pharmaceutical and Bio-Medical Science, 3(7), 340-344.
  • Devar, S., et al. (2025).
  • Kumar, A., et al. (2022). Experimental Spectroscopic, Computational, Hirshfeld Surface, Molecular Docking Investigations on 1H-Indole-3-Carbaldehyde.
  • Mamone, M., et al. (2023). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journal of Organic Chemistry, 19, 575–581.
  • Callis, P. R. (2014). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Biochemistry and Biophysics Reports, 1, 38-44.
  • Bhosale, S. V., et al. (2011). Supramolecular Construction of Vesicles Based on Core-Substituted Naphthalene Diimides Bearing TEG Motifs - Supporting Information.
  • ResearchGate. (2022). Experimental Spectroscopic, Computational, Hirshfeld Surface, Molecular Docking Investigations on 1H-Indole-3-Carbaldehyde. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and structural analysis of novel indole derivatives by XRD, spectroscopic and DFT studies. Retrieved from [Link]

  • Kumar, A., et al. (2025). Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. Advanced Journal of Chemistry.
  • Semantic Scholar. (2025). Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis spectra and mass spectra of the products from indole and its derivatives formed by strain M9Z. Retrieved from [Link]

  • Singh, P., et al. (2008). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 43(1), 1-10.
  • Kim, S., et al. (2020). Experimental database of optical properties of organic compounds.
  • Owolabi, B. O., et al. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide.
  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • MDPI. (2025). Efficient Room-Temperature Luminescence of Indole-5-Carboxamide in Poly(vinyl alcohol) Films. Retrieved from [Link]

  • ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]

  • PubChem. (n.d.). Indole-5-carboxaldehyde. National Institutes of Health. Retrieved from [Link]

Sources

Validation

Comparative Reactivity Guide: Indole-3-Carbaldehyde vs. Indole-5-Carbaldehyde

[1] Executive Summary: The Vinylogous Amide vs. The Substituted Benzaldehyde For medicinal chemists and synthetic biologists, the choice between Indole-3-carbaldehyde (I3C) and Indole-5-carbaldehyde (I5C) is rarely arbit...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Vinylogous Amide vs. The Substituted Benzaldehyde

For medicinal chemists and synthetic biologists, the choice between Indole-3-carbaldehyde (I3C) and Indole-5-carbaldehyde (I5C) is rarely arbitrary.[1] While they are constitutional isomers sharing the formula


, their electronic behaviors are distinct enough to dictate completely different synthetic strategies.[1]
  • Indole-3-carbaldehyde (I3C) functions mechanistically as a vinylogous amide .[1] The nitrogen lone pair is in direct conjugation with the carbonyl oxygen, significantly reducing the carbonyl's electrophilicity. It is a metabolic stabilizer and a "privileged scaffold" in fragment-based drug discovery.[1]

  • Indole-5-carbaldehyde (I5C) behaves as a substituted benzaldehyde .[1] The carbonyl group is electronically isolated from the pyrrole nitrogen's direct resonance push. Consequently, it exhibits higher carbonyl reactivity, making it the superior "linker" for rapid Schiff base or Knoevenagel ligations.[1]

Part 1: Electronic Landscape & Mechanistic Basis

To predict reactivity, one must visualize the electron density flow.[1] The fundamental difference lies in how the indole nitrogen (


) communicates with the formyl group (

).
Resonance Analysis

In I3C , the


 lone pair can push electron density across the 

double bond directly into the carbonyl oxygen. This creates a significant resonance contributor where the carbonyl carbon is electron-rich (less positive), and the

character is increased.

In I5C , the formyl group is on the benzenoid ring. While still an electron-withdrawing group (EWG), it relies on extended conjugation through the benzene ring.[1] The nitrogen lone pair cannot donate directly to the C5-carbonyl without disrupting the aromaticity of both rings significantly.

Visualization of Electronic Push-Pull

The following diagram illustrates the resonance contributions that deactivate the I3C carbonyl compared to I5C.

ResonanceComparison cluster_I3C Indole-3-Carbaldehyde (Vinylogous Amide) cluster_I5C Indole-5-Carbaldehyde (Benzaldehyde-like) I3C_Ground Ground State (Neutral) I3C_Resonance Zwitterionic Resonance (N+ = C - O-) Major Contributor I3C_Ground->I3C_Resonance Strong N-Lone Pair Donation Result_I3C Outcome: Deactivated Carbonyl (Slow Nucleophilic Attack) I3C_Resonance->Result_I3C I5C_Ground Ground State (Neutral) I5C_Resonance Minor Resonance (Extended Conjugation) I5C_Ground->I5C_Resonance Weak/Indirect Donation Result_I5C Outcome: Reactive Carbonyl (Fast Nucleophilic Attack) I5C_Resonance->Result_I5C

Figure 1: Mechanistic flow showing the "Vinylogous Amide" effect in I3C which reduces electrophilicity compared to the standard aromatic aldehyde behavior of I5C.

Part 2: Comparative Reactivity Matrix

The following data summarizes the performance differences in key synthetic transformations.

Reactivity ParameterIndole-3-Carbaldehyde (I3C)Indole-5-Carbaldehyde (I5C)Mechanistic Driver
Carbonyl Electrophilicity Low High I3C resonance stabilization (N -> C=O) reduces partial positive charge on carbonyl C.
Knoevenagel Condensation Slow (Requires heat/catalyst)Fast (Mild conditions)I5C aldehyde is less shielded by electron donation.[1]
Schiff Base Formation Equilibrium favors aldehydeEquilibrium favors imineI3C imines are prone to hydrolysis due to instability.[1]
N-H Acidity (pKa) Higher Acidity (~16.[1][2]0)Lower Acidity (~16.[1]8)The C3-formyl group stabilizes the conjugate base (anion) more effectively via direct resonance.
Oxidation Potential High (Resistant)ModerateI3C is electronically richer, making the aldehyde C-H bond harder to abstract radically.

Part 3: Experimental Protocols (Head-to-Head)

To demonstrate the reactivity difference, we utilize the Knoevenagel Condensation with malononitrile. This reaction is a standard "litmus test" for carbonyl electrophilicity.[1]

The Protocol: Synthesis of Indolyl-Acrylonitriles

Objective: Compare the reaction rate and yield of I3C vs. I5C condensing with malononitrile.

Reagents:

  • Aldehyde (1.0 mmol)

  • Malononitrile (1.1 mmol)

  • Ethanol (5 mL)

  • Piperidine (Catalytic, 2 drops)

Workflow:

  • Setup: In two separate 25 mL round-bottom flasks, dissolve 1.0 mmol of I3C and I5C respectively in 5 mL ethanol.

  • Addition: Add 1.1 mmol malononitrile to each.

  • Catalysis: Add 2 drops of piperidine to each flask at Room Temperature (RT).

  • Monitoring: Monitor via TLC (Mobile Phase: 30% EtOAc/Hexane).

Observations & Results:

CompoundReaction Time (RT)Yield (Isolated)Observation
I5C 15 - 30 mins 92%Precipitates rapidly.[1] Reaction is exothermic.[1]
I3C 3 - 6 hours 65-75%Requires reflux or microwave activation for high yield.[1] Often stalls at RT.[1]
Troubleshooting I3C Reactions

Because I3C is a "sluggish" electrophile, standard protocols often fail.[1]

  • Modification 1 (Microwave): React at 80°C, 100W for 10 mins.

  • Modification 2 (Ionic Liquid): Use [BMIM][BF4] as solvent/catalyst to stabilize the transition state.

  • Modification 3 (Lewis Acid): Add 10 mol%

    
     or 
    
    
    
    to activate the carbonyl oxygen.

Part 4: Applications in Drug Discovery

Understanding the reactivity profile dictates where these isomers are placed in a drug scaffold.[1]

Indole-3-Carbaldehyde: The "Warhead" Precursor

Because the C3 position is biologically privileged (mimicking Tryptophan), I3C is used to synthesize bioactive cores rather than simple linkers.[1]

  • Bis(indolyl)methanes (BIMs): I3C reacts with another indole molecule (acid catalyzed) to form BIMs, which are potent anticancer agents (AhR agonists).[1]

  • Mechanism: The deactivated carbonyl allows the second indole to attack without polymerizing, a unique feature of I3C stability.

Indole-5-Carbaldehyde: The "Linker"

I5C is used when the indole ring is a passive recognition element and needs to be attached to a fluorophore, a chelator, or another pharmacophore.[1]

  • DNA Binding Agents: I5C is condensed with hydrazine or diamines to create intercalators.[1] The high reactivity ensures the complex "tail" is attached quantitatively without destroying the indole core.

Part 5: References

  • Reactivity of Indole-3-carbaldehyde in Knoevenagel Condensations

    • Source: ResearchGate / Indian Journal of Chemistry

    • Context: Detailed kinetics of I3C condensation requiring specific catalytic activation.

    • URL:[1]

  • Comparative Electronic Properties of Indole Isomers

    • Source: Royal Society of Chemistry (RSC)

    • Context: Discusses the Hammett substituent constants and optical properties of 3-substituted vs 5-substituted indoles.

    • URL:[1]

  • Acidity and pKa of Indole Derivatives

    • Source: University of Tartu / ACS

    • Context: Comprehensive database of pKa values in non-aqueous solvents (MeCN/DMSO) for indole derivatives.

    • URL:

  • Synthesis of Bis(indolyl)methanes from I3C

    • Source: BenchChem / MDPI[1]

    • Context: Protocols for acid-catalyzed condensation of I3C, highlighting its specific reactivity toward nucleophilic indoles.[1]

    • URL:[1]

  • Indole-5-Carboxaldehyde in Schiff Base Formation

    • Source: Der Pharma Chemica

    • Context: Synthesis of antioxidant analogues using I3C and comparisons with other aryl amines, establishing the baseline for Schiff base stability.

    • URL:

Sources

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Retrosynthesis Analysis

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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